molecular formula C9H9Cl2F3N4 B15602836 AC-099 hydrochloride

AC-099 hydrochloride

Cat. No.: B15602836
M. Wt: 301.09 g/mol
InChI Key: OMYOUCJVJYJITH-CQCNNJTASA-N
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Description

AC-099 hydrochloride is a useful research compound. Its molecular formula is C9H9Cl2F3N4 and its molecular weight is 301.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9Cl2F3N4

Molecular Weight

301.09 g/mol

IUPAC Name

2-[(E)-[4-chloro-3-(trifluoromethyl)phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C9H8ClF3N4.ClH/c10-7-2-1-5(4-16-17-8(14)15)3-6(7)9(11,12)13;/h1-4H,(H4,14,15,17);1H/b16-4+;

InChI Key

OMYOUCJVJYJITH-CQCNNJTASA-N

Origin of Product

United States

Foundational & Exploratory

AC-099 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a novel small molecule that has demonstrated significant potential in preclinical models of neuropathic pain. Its mechanism of action is centered on the modulation of the neuropeptide FF (NPFF) system, a key player in pain perception and opioid signaling. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to the Neuropeptide FF System

The neuropeptide FF (NPFF) system comprises two G-protein coupled receptors (GPCRs), NPFF receptor 1 (NPFF1R) and NPFF receptor 2 (NPFF2R), and their endogenous ligands, the RF-amide peptides. This system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The differential expression of NPFF1R and NPFF2R in the central and peripheral nervous systems allows for distinct physiological roles. Notably, NPFF2R is densely expressed in the superficial layers of the spinal cord, a critical site for pain signal transmission.

Core Mechanism of Action of this compound

This compound is a selective agonist for the neuropeptide FF receptors, exhibiting a distinct profile of activity at the two receptor subtypes. It functions as a full agonist at the NPFF2R and a partial agonist at the NPFF1R [1]. This dual activity is central to its pharmacological effects.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound at human NPFF1 and NPFF2 receptors.

ReceptorAgonist ActivityEC50 (nM)
NPFF1R Partial Agonist2370[1]
NPFF2R Full Agonist1189[1]

Note: Binding affinities (Ki values) and a broader selectivity profile for this compound are not publicly available at this time.

Signaling Pathways

Upon binding of this compound, both NPFF1R and NPFF2R couple to inhibitory G-proteins of the Gi/o family. This activation initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

NPFF2R Signaling Pathway

NPFF2R_Signaling AC099 AC099 NPFF2R NPFF2R AC099->NPFF2R Binds G_protein G_protein NPFF2R->G_protein Activates AC AC G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates

NPFF1R Signaling Pathway

NPFF1R_Signaling AC099 AC099 NPFF1R NPFF1R AC099->NPFF1R Binds G_protein G_protein NPFF1R->G_protein Partially Activates AC AC G_protein->AC Weakly Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response Cellular_Response cAMP->Cellular_Response Modulates

Experimental Protocols

The pharmacological activity of this compound has been characterized through a combination of in vitro and in vivo assays.

In Vitro Functional Assays

This assay is used to determine the functional consequence of NPFF receptor activation (i.e., agonism or antagonism) by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow start Start cell_culture 1. Culture CHO-K1 cells stably expressing human NPFF1R or NPFF2R start->cell_culture cell_plating 2. Plate cells in a 96-well plate and incubate overnight cell_culture->cell_plating forskolin_stimulation 3. Stimulate cells with forskolin to induce cAMP production cell_plating->forskolin_stimulation compound_addition 4. Add varying concentrations of This compound forskolin_stimulation->compound_addition incubation 5. Incubate for a defined period (e.g., 30 minutes) compound_addition->incubation cell_lysis 6. Lyse cells to release intracellular cAMP incubation->cell_lysis cAMP_detection 7. Quantify cAMP levels using a competitive immunoassay (e.g., HTRF) cell_lysis->cAMP_detection data_analysis 8. Analyze data to determine EC50 values cAMP_detection->data_analysis end End data_analysis->end

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NPFF1R or NPFF2R are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well microplates and allowed to adhere overnight.

  • Forskolin Stimulation: To measure the inhibitory effect of Gi/o-coupled receptor activation, intracellular cAMP levels are first elevated by stimulating the cells with forskolin, a direct activator of adenylyl cyclase.

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: The plates are incubated to allow for receptor binding and modulation of cAMP production.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is quantified using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 values are calculated.

In Vivo Efficacy Model

The analgesic potential of this compound was evaluated in a well-established rat model of neuropathic pain.

SNL_Model_Workflow start Start animal_acclimation 1. Acclimatize male Sprague-Dawley rats to the experimental environment start->animal_acclimation baseline_testing 2. Measure baseline nociceptive thresholds (e.g., von Frey test) animal_acclimation->baseline_testing snl_surgery 3. Perform spinal nerve ligation (L5/L6) surgery under anesthesia baseline_testing->snl_surgery recovery 4. Allow animals to recover and for neuropathic pain to develop (days) snl_surgery->recovery post_surgery_testing 5. Confirm development of mechanical allodynia recovery->post_surgery_testing compound_administration 6. Administer this compound (30 mg/kg, i.p.) or vehicle post_surgery_testing->compound_administration pain_assessment 7. Assess nociceptive thresholds at different time points post-dosing compound_administration->pain_assessment data_analysis 8. Analyze data to determine the effect on hypersensitivity pain_assessment->data_analysis end End data_analysis->end

Methodology:

  • Animals: Male Sprague-Dawley rats are used for this model.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures.

  • Development of Neuropathic Pain: Following surgery, the animals develop mechanical allodynia (a painful response to a normally non-painful stimulus) in the ipsilateral hind paw.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates the presence of allodynia.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg[1].

  • Efficacy Measurement: The effect of the compound on the paw withdrawal threshold is measured at various time points after administration. A significant increase in the withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.

Results: A single intraperitoneal injection of this compound (30 mg/kg) was shown to completely attenuate spinal nerve ligation-induced hypersensitivity in rats[1].

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

Conclusion

This compound is a selective NPFF2R full agonist and NPFF1R partial agonist that demonstrates significant analgesic activity in a preclinical model of neuropathic pain. Its mechanism of action is mediated through the activation of Gi/o-coupled NPFF receptors, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. While the available data provides a strong foundation for its potential as a therapeutic agent, further studies are required to fully elucidate its binding affinities, comprehensive selectivity profile, and pharmacokinetic properties. This information will be critical for its continued development and translation to clinical applications.

References

Unveiling the Chemical Identity and Biological Activity of AC-099: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of AC-099 hydrochloride. The information is curated to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is the common designation for the chemical compound identified by the CAS Number 849335-07-5. Its systematic IUPAC name is 2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carboximidamide hydrochloride [1]. The molecular formula of the compound is C9H9Cl2F3N4, and it has a molecular weight of 301.10 g/mol [2][3].

The chemical structure of AC-099 is characterized by a trifluoromethyl-substituted chlorophenyl ring linked to a hydrazinecarboximidamide group. This specific arrangement of functional groups is responsible for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849335-07-5[1][2][3]
IUPAC Name 2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carboximidamide hydrochloride[1]
Molecular Formula C9H9Cl2F3N4[2][3]
Molecular Weight 301.10 g/mol [2][3]

Biological Activity and Mechanism of Action

This compound is a selective agonist for Neuropeptide FF (NPFF) receptors, which are G-protein coupled receptors (GPCRs). Specifically, it acts as a full agonist at the NPFF2 receptor (NPFF2R) and a partial agonist at the NPFF1 receptor (NPFF1R)[2][4].

Table 2: Pharmacological Activity of this compound

TargetActivityEC50 (nM)Source
NPFF2R Full Agonist1189[2][4]
NPFF1R Partial Agonist2370[2][4]

The activation of NPFF receptors by agonists like AC-099 is known to modulate various physiological processes, including pain perception.

Experimental Protocols

In Vivo Hypersensitivity Model

A key study demonstrating the in vivo efficacy of this compound was conducted using a rat model of neuropathic pain induced by spinal nerve ligation (SNL).

  • Animal Model: Male Sprague-Dawley rats (175-300g) with surgically induced spinal nerve ligation.

  • Drug Administration: A single intraperitoneal (i.p.) injection of this compound at a dosage of 30 mg/kg.

  • Endpoint: Assessment of mechanical hypersensitivity.

  • Result: this compound was observed to completely attenuate the SNL-induced hypersensitivity, indicating its potential as an analgesic agent[2][4].

Signaling Pathway

As an agonist of NPFF receptors, AC-099 initiates intracellular signaling cascades typical of GPCRs. The general pathway involves the activation of G-proteins, leading to downstream modulation of effector enzymes and ion channels.

AC099_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AC099 AC-099 NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC099->NPFFR Binds to G_Protein G-Protein NPFFR->G_Protein Activates Effectors Downstream Effectors G_Protein->Effectors Modulates Response Cellular Response (e.g., Modulation of Neuronal Excitability) Effectors->Response Leads to

Caption: AC-099 signaling pathway via NPFF receptors.

Experimental Workflow

The general workflow for evaluating the activity of a compound like AC-099 involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis Receptor_Binding Receptor Binding Assays (Determine affinity for NPFF1R/NPFF2R) Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) (Determine agonist/antagonist activity) Receptor_Binding->Functional_Assays Animal_Model Animal Model of Disease (e.g., Spinal Nerve Ligation) Functional_Assays->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Efficacy_Testing Efficacy Testing (Assess therapeutic effect) PK_PD->Efficacy_Testing Data_Analysis Data Analysis and Interpretation Efficacy_Testing->Data_Analysis

Caption: General experimental workflow for AC-099 evaluation.

References

AC-099 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-099 hydrochloride is a selective nonpeptidergic agonist of the neuropeptide FF (NPFF) receptors, exhibiting full agonism at the NPFF2 receptor and partial agonism at the NPFF1 receptor. Its discovery has provided a valuable pharmacological tool for investigating the physiological roles of the NPFF system, particularly in the context of pain modulation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols for its chemical synthesis and key biological assays used in its characterization. Quantitative data are summarized in structured tables, and relevant biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Introduction

The neuropeptide FF (NPFF) system, comprising the peptides NPFF and NPAF, and their cognate G protein-coupled receptors, NPFF1 and NPFF2, is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. The development of selective ligands for these receptors is crucial for elucidating their specific functions. This compound (also referred to as compound 3 in initial discovery literature) emerged from a high-throughput screening campaign as a potent and selective NPFF2 receptor agonist.[1] This guide details the scientific journey from its initial identification to its chemical synthesis and pharmacological characterization.

Discovery and Pharmacological Profile

This compound was identified through a high-throughput screening of a chemical library using a cell-based functional assay known as the Receptor Selection and Amplification Technology (R-SAT). This assay identified a class of aryliminoguanidines as ligands for both NPFF1 and NPFF2 receptors. Subsequent chemical optimization led to the discovery of AC-099, a compound with improved selectivity for the NPFF2 receptor.

In Vitro Activity

The pharmacological activity of this compound was characterized in functional assays, revealing its distinct profile as a full agonist at the NPFF2 receptor and a partial agonist at the NPFF1 receptor.

ReceptorActivityEC50 (nM)
NPFF2Full Agonist1189
NPFF1Partial Agonist2370
In Vivo Efficacy

The therapeutic potential of this compound was investigated in a rat model of neuropathic pain induced by spinal nerve ligation. Systemic administration of AC-099 was found to attenuate the associated hypersensitivity, highlighting its potential as an analgesic agent. Furthermore, its effects were studied in a carrageenan-induced thermal hyperalgesia model, a common model for inflammatory pain.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. The following is a detailed protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

A detailed, step-by-step synthesis protocol is outlined in the supplementary information of the primary literature by Gaubert et al. (2009). The general scheme involves the condensation of an appropriate adamantyl-containing aldehyde or ketone with aminoguanidine hydrochloride, followed by cyclization to form the dihydro-imidazolyl)propan-1-amine core structure. The final step involves the formation of the hydrochloride salt.

Note: The precise details of the synthesis, including reaction conditions, purification methods, and characterization data (¹H NMR, ¹³C NMR, mass spectrometry), are crucial for replication and are available in the supplementary materials of the cited reference.

Key Experimental Methodologies

The discovery and characterization of this compound relied on specific and robust experimental assays. The detailed protocols for these key experiments are provided below.

Receptor Selection and Amplification Technology (R-SAT) Assay

Principle: R-SAT is a cell-based functional assay that measures receptor activation by linking it to cell growth. Cells are engineered to express the receptor of interest (in this case, NPFF1 or NPFF2) and a reporter gene that drives cell proliferation upon receptor activation. Agonist binding leads to a quantifiable increase in cell number.

Protocol:

A detailed protocol for the R-SAT assay as applied to NPFF receptors is provided in the supplementary materials of Gaubert et al. (2009). The general steps are as follows:

  • Cell Culture and Transfection: NIH3T3 cells are cultured and transiently transfected with plasmids encoding the human NPFF1 or NPFF2 receptor.

  • Compound Treatment: The transfected cells are seeded into microplates, and test compounds (like AC-099) are added at various concentrations.

  • Incubation: The plates are incubated for a period that allows for cell proliferation in response to receptor activation.

  • Quantification: Cell proliferation is quantified using a suitable method, such as a colorimetric assay (e.g., MTT or Alamar Blue) or by measuring DNA content.

  • Data Analysis: The EC50 values are determined by plotting the concentration-response curves.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To induce a state of chronic neuropathic pain in rats to evaluate the analgesic efficacy of this compound.

Protocol:

  • Anesthesia: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: A surgical incision is made to expose the lumbar spinal nerves L5 and L6. These nerves are then tightly ligated with silk sutures.

  • Post-operative Care: The incision is closed, and the animals are allowed to recover. Post-operative analgesia is provided as per ethical guidelines.

  • Behavioral Testing: Several days after surgery, the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) is assessed using von Frey filaments and a radiant heat source, respectively.

  • Drug Administration: this compound is administered (e.g., intraperitoneally), and its effect on the established pain behaviors is measured at different time points.

Carrageenan-Induced Thermal Hyperalgesia in Rats

Objective: To induce acute inflammatory pain in rats to assess the anti-inflammatory and analgesic properties of this compound.

Protocol:

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured for each rat using a plantar test apparatus.

  • Carrageenan Injection: A solution of carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation.

  • Drug Administration: this compound is administered at various doses, typically before or after the carrageenan injection.

  • Assessment of Thermal Hyperalgesia: At specific time points after carrageenan injection, the paw withdrawal latency to the thermal stimulus is re-measured. A reduction in withdrawal latency indicates thermal hyperalgesia.

  • Data Analysis: The percentage reversal of hyperalgesia is calculated to determine the efficacy of the compound.

Visualizations

To further clarify the concepts and procedures discussed, the following diagrams are provided.

Signaling Pathway

AC099 AC-099 Hydrochloride NPFF2R NPFF2 Receptor (Full Agonist) AC099->NPFF2R NPFF1R NPFF1 Receptor (Partial Agonist) AC099->NPFF1R G_protein Gαi/o Protein NPFF2R->G_protein NPFF1R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Pain_Modulation Pain Modulation (Analgesia) cAMP->Pain_Modulation cluster_synthesis Synthesis of this compound Start Starting Materials (Adamantyl-propanal, Aminoguanidine HCl) Reaction Condensation & Cyclization Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Salt Salt Formation (HCl) Purification->Salt Final This compound Salt->Final cluster_invivo In Vivo Pain Model Workflow Model_Induction Induction of Pain Model (SNL or Carrageenan) Baseline Baseline Behavioral Testing Model_Induction->Baseline Drug_Admin Administration of This compound Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Analysis Data Analysis (% Reversal of Hypersensitivity) Post_Drug_Testing->Analysis

References

In Vitro Characterization of AC-099 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AC-099 hydrochloride is a non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors, specifically acting as a full agonist at the NPFF2 receptor (NPFF2R) and a partial agonist at the NPFF1 receptor (NPFF1R).[1][2] This technical guide provides a summary of its in vitro characterization, including its receptor activation profile and the experimental methodologies used for its assessment.

Quantitative Receptor Activation Data

The following table summarizes the key in vitro quantitative data for this compound's activity at human NPFF receptors.

Target ReceptorAgonist ActivityEC50 (nM)
NPFF2RFull Agonist1189
NPFF1RPartial Agonist2370

Experimental Protocols

The characterization of this compound's activity at NPFF receptors was determined through functional assays that measure the downstream signaling consequences of receptor activation. A common method for assessing the activation of G-protein coupled receptors (GPCRs) like NPFF1R and NPFF2R, which couple to Gαi/o proteins, is to measure the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

General Experimental Workflow for Functional Activity Assay

The following diagram outlines a typical workflow for determining the functional potency of a compound like this compound at NPFF receptors.

experimental_workflow cluster_prep Cell Preparation cluster_assay Functional Assay cluster_detection Signal Detection cluster_analysis Data Analysis cell_culture Culture of CHO cells stably expressing human NPFF1R or NPFF2R cell_harvest Harvest and seed cells into assay plates cell_culture->cell_harvest forskolin (B1673556) Stimulate cells with forskolin to induce cAMP production cell_harvest->forskolin compound_addition Add varying concentrations of this compound forskolin->compound_addition incubation Incubate to allow for receptor activation and cAMP modulation compound_addition->incubation lysis Lyse cells and add cAMP detection reagents (e.g., HTRF) incubation->lysis readout Measure signal (e.g., fluorescence ratio) lysis->readout dose_response Plot dose-response curve readout->dose_response ec50 Calculate EC50 value dose_response->ec50

Caption: Workflow for determining this compound's functional activity.

Neuropeptide FF Receptor Signaling Pathway

NPFF receptors are G-protein coupled receptors that primarily signal through the Gαi/o subunit. Activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

The following diagram illustrates the canonical signaling pathway for NPFF receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC099 This compound NPFFR NPFF1R / NPFF2R AC099->NPFFR Binds to G_protein Gi/o Protein NPFFR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Inhibited by Gi/o PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: NPFF receptor signaling pathway activated by this compound.

References

Unraveling the Molecular Targets of AC-099 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification studies for AC-099 hydrochloride. It summarizes the known molecular targets and presents a detailed, hypothetical workflow for the comprehensive identification and validation of additional protein interactions. This document includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of the compound's mechanism of action.

Introduction to this compound

This compound is a small molecule compound that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors.[1][2] Specifically, it acts as a full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) implicated in a variety of physiological processes, including pain modulation, cardiovascular regulation, and energy homeostasis.[4][5][6] In preclinical studies, this compound has been shown to attenuate spinal nerve ligation-induced hypersensitivity in rats, highlighting its potential as a therapeutic agent for neuropathic pain.[1][2]

Known Molecular Targets of this compound

The primary known targets of this compound are the NPFF1 and NPFF2 receptors. The compound's activity at these receptors has been characterized by in vitro functional assays.

TargetActivityEC50 (nM)
NPFF2RFull Agonist1189
NPFF1RPartial Agonist2370
Table 1: Quantitative data for the known targets of this compound.[1][2][3]

Comprehensive Target Identification and Validation Workflow

To build a complete profile of the molecular interactions of this compound beyond its primary targets, a systematic target identification and validation workflow is proposed. This multi-pronged approach aims to identify novel binding partners and confirm target engagement in a cellular context.

cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Eluted Proteins CETSA Cellular Thermal Shift Assay (CETSA) Mass Spectrometry->CETSA Candidate Targets Functional Assays Functional Assays (e.g., cAMP) CETSA->Functional Assays Confirmed Targets

A proposed workflow for comprehensive target identification and validation.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry

This method is designed to isolate potential binding partners of this compound from a complex biological sample.[7][8][9][10]

4.1.1. Preparation of this compound Affinity Matrix

  • Immobilization: Covalently immobilize this compound to an activated chromatography resin (e.g., NHS-activated Sepharose). A linker arm may be introduced to the molecule if a suitable reactive group is not present, to minimize steric hindrance.

  • Blocking: Block any remaining active groups on the resin using a suitable blocking agent (e.g., ethanolamine) to prevent non-specific protein binding.

  • Washing: Thoroughly wash the resin with alternating high and low pH buffers to remove non-covalently bound compound.

4.1.2. Protein Lysate Preparation

  • Cell Culture and Lysis: Culture relevant cells (e.g., neuronal cell line expressing NPFF receptors) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing soluble proteins.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

4.1.3. Affinity Pull-Down

  • Incubation: Incubate the clarified cell lysate with the this compound-coupled resin for several hours at 4°C with gentle rotation.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the resin. This can be achieved by competitive elution with an excess of free this compound, or by changing the pH or ionic strength of the buffer.

4.1.4. Mass Spectrometry Analysis

  • Sample Preparation: Concentrate and desalt the eluted protein sample. Separate the proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin.

  • LC-MS/MS: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by the this compound affinity matrix.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to candidate proteins in a cellular environment.[11][12][13][14][15]

  • Cell Treatment: Treat intact cells with either vehicle control or a saturating concentration of this compound for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.

  • Protein Detection: Analyze the soluble fractions by Western blotting using antibodies specific for the candidate target proteins.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Functional GPCR Assay: cAMP Measurement

Given that the known targets of this compound are GPCRs that modulate adenylyl cyclase activity, a cAMP assay is a suitable functional validation method.[16][17][18][19][20]

  • Cell Culture: Use a cell line endogenously or recombinantly expressing the target GPCR.

  • Cell Stimulation: Plate the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Gαs-coupled receptor: Stimulate the cells with varying concentrations of this compound.

  • Gαi-coupled receptor: Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Signaling Pathway

This compound exerts its effects through the NPFF receptor signaling pathway. NPFF receptors are known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. There is also evidence for NPFF2R coupling to Gαs, which would stimulate adenylyl cyclase.[4][21]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 Hydrochloride NPFFR NPFF1R / NPFF2R AC099->NPFFR binds Gai Gαi/o NPFFR->Gai activates Gas Gαs NPFFR->Gas activates (NPFF2R) AC Adenylyl Cyclase Gai->AC inhibits Gas->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC

The NPFF receptor signaling pathway modulated by this compound.

This technical guide provides a framework for the comprehensive investigation of the molecular targets of this compound. The outlined experimental strategies will enable a thorough characterization of its mechanism of action, which is essential for its further development as a potential therapeutic agent.

References

The Pharmacological Profile of AC-099 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of a Novel Compound with Limited Publicly Available Data

Introduction

AC-099 hydrochloride is a chemical entity identified by the molecular formula C9H9Cl2F3N4.[1] Despite its availability from select chemical suppliers, a comprehensive review of publicly accessible scientific literature, clinical trial databases, and pharmacological resources reveals a significant lack of information regarding its pharmacological profile, mechanism of action, and potential therapeutic applications. This guide serves to transparently address the current state of knowledge on this compound, acknowledging the absence of substantive data while providing a framework for the type of information required for a complete pharmacological assessment.

Physicochemical Properties

A foundational aspect of any pharmacological profile is the understanding of a compound's physical and chemical characteristics. For this compound, the only available information is its molecular formula.

PropertyData
Molecular FormulaC9H9Cl2F3N4
Purity (as listed by supplier)95%

Table 1: Known Physicochemical Properties of this compound.[1]

A complete profile would necessitate experimental determination of properties such as molecular weight, solubility in various solvents, pKa, and logP, which are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacodynamics

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action. In the case of this compound, there is no publicly available information on its biological targets, binding affinities, or efficacy.

To establish a pharmacodynamic profile, a series of in vitro and in vivo experiments would be required.

In Vitro Studies

Experimental Protocol: Receptor Binding Assay

A standard approach to identify the molecular target of a novel compound is through a broad panel of receptor binding assays.

  • Objective: To determine the binding affinity of this compound to a wide range of known receptors, ion channels, and transporters.

  • Methodology:

    • Prepare various concentrations of this compound.

    • Utilize commercially available radioligand binding assay kits for a panel of targets (e.g., GPCRs, kinases, ion channels).

    • Incubate the compound with membranes or cells expressing the target receptor in the presence of a specific radioligand.

    • Measure the displacement of the radioligand by this compound using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity.

Logical Workflow for In Vitro Characterization

cluster_0 In Vitro Evaluation A This compound B Broad Receptor Screening Panel (e.g., GPCRs, Kinases, Ion Channels) A->B C Identify Primary Target(s) (High Affinity Binding) B->C D Functional Assays (e.g., Agonist, Antagonist, Modulator) C->D F Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) C->F E Determine EC50/IC50 Values D->E G Cell-Based Assays (e.g., Proliferation, Apoptosis, Migration) F->G

Figure 1: A logical workflow for the initial in vitro characterization of a novel compound like this compound.

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body. There is no available data on the ADME properties of this compound.

A typical experimental workflow to determine the pharmacokinetic profile is outlined below.

Experimental Workflow for In Vivo Pharmacokinetic Study

cluster_1 In Vivo Pharmacokinetic Study H Administer this compound to Animal Models (e.g., Rodents) via different routes (IV, PO) I Collect Blood Samples at Predetermined Time Points H->I J Plasma Preparation I->J K Quantify Drug Concentration using LC-MS/MS J->K L Pharmacokinetic Modeling (e.g., Non-compartmental analysis) K->L M Determine Key Parameters: Cmax, Tmax, AUC, Half-life, Bioavailability L->M

Figure 2: A standard experimental workflow for assessing the pharmacokinetic profile of a new chemical entity.

Toxicology

The safety profile of a compound is paramount. No toxicological data for this compound is publicly available.

Experimental Protocol: Acute Toxicity Study (LD50 Determination)

  • Objective: To determine the median lethal dose (LD50) of this compound in a relevant animal model.[2]

  • Methodology:

    • Use a suitable animal model (e.g., mice or rats).

    • Administer escalating doses of this compound to different groups of animals.

    • Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.

    • Record the number of mortalities in each dose group.

    • Calculate the LD50 value using statistical methods (e.g., probit analysis).[2]

Clinical Studies

A thorough search of clinical trial registries reveals no ongoing or completed clinical trials for this compound. The development of a clinical program would be contingent on extensive preclinical characterization, including efficacy in relevant disease models and a comprehensive safety and toxicology evaluation.

Conclusion

While this compound is a recognized chemical compound, there is a profound absence of publicly available data on its pharmacological properties. The information presented in this guide outlines the necessary experimental frameworks and data points that would be required to build a comprehensive pharmacological profile. For researchers, scientists, and drug development professionals, this compound represents an unknown entity, and any future investigation would need to begin with foundational in vitro and in vivo studies to characterize its biological activity and safety profile. Without such data, any discussion of its potential therapeutic use remains purely speculative.

References

AC-099 Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for AC-099 hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in the effective use and formulation of this compound. This document includes tabulated quantitative data, detailed experimental methodologies for solubility and stability testing, and a visualization of the compound's signaling pathway.

Introduction to this compound

This compound is a selective agonist for the Neuropeptide FF (NPFF) receptors, specifically a full agonist for NPFF2R and a partial agonist for NPFF1R. It has demonstrated efficacy in preclinical models, notably in attenuating hypersensitivity induced by spinal nerve ligation in rats. As a small molecule hydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters for its application in both in vitro and in vivo research, as well as for further drug development.

Solubility Data

The solubility of a compound is a crucial factor influencing its absorption, distribution, and overall bioavailability. The following tables summarize the known solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvent
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100332.12Ultrasonic assistance may be required for dissolution.[1]
Table 2: Solubility in In Vivo Formulations
Solvent System CompositionConcentration (mg/mL)Molar Concentration (mM)Resulting Solution
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5≥ 8.30Clear Solution[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5≥ 8.30Clear Solution[1]

Note: The provided data for in vivo formulations indicates the minimum solubility achieved, and the saturation point may be higher.

Stability Data

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 3: Storage and Stability Recommendations
FormStorage TemperatureDuration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Note: The "in solvent" data refers to solutions prepared in appropriate organic solvents like DMSO. Stability in aqueous solutions, especially over extended periods, may differ and should be determined empirically.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of hydrochloride salt compounds like this compound. These are representative methodologies and can be adapted for specific experimental needs.

Thermodynamic Solubility Assay Protocol

This protocol outlines a miniaturized shake-flask method to determine the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Add an excess amount of this compound powder to a 1.5 mL microcentrifuge tube containing a precise volume (e.g., 500 µL) of the desired aqueous buffer.

  • Vortex the tube for 1-2 minutes to ensure initial dispersion of the compound.

  • Place the tube on an orbital shaker set at a constant speed (e.g., 300 rpm) and temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 16,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set duration.

  • Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Analytical Procedure:

  • At each time point, withdraw a sample from the stressed solutions.

  • Neutralize the acid and base-stressed samples as appropriate.

  • Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Characterize significant degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Signaling Pathway and Experimental Workflow

This compound exerts its biological effects by acting as an agonist at Neuropeptide FF receptors (NPFFR1 and NPFFR2), which are G protein-coupled receptors (GPCRs). The following diagrams illustrate the signaling pathway and a typical experimental workflow for evaluating the compound's activity.

AC099_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC099 AC-099 HCl NPFFR NPFF Receptor (NPFFR1/NPFFR2) AC099->NPFFR Binds to G_protein Gq/11 NPFFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound via NPFF receptors.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_sol Prepare AC-099 HCl Stock Solution (DMSO) working_sol Prepare Working Solutions (Aqueous Buffer) stock_sol->working_sol treatment Treat Cells with AC-099 HCl working_sol->treatment cell_culture Culture Cells Expressing NPFF Receptors cell_culture->treatment incubation Incubate for Defined Time treatment->incubation assay Perform Functional Assay (e.g., Calcium Flux, cAMP) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (EC50 determination) data_acq->data_analysis

Caption: Experimental workflow for in vitro functional assessment.

Conclusion

This technical guide consolidates the currently available solubility and stability information for this compound. While solubility data in DMSO and specific in vivo formulations are provided, further empirical determination of solubility in various aqueous buffers is recommended for specific applications. The stability data provides general storage guidelines, but comprehensive forced degradation studies would be beneficial for identifying potential degradants and establishing a robust stability profile. The provided experimental protocols offer a starting point for researchers to conduct their own detailed assessments. The signaling pathway diagram provides a clear visual representation of the compound's mechanism of action.

References

Preliminary Toxicity Assessment of AC-099: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a hypothetical preliminary toxicity assessment for the fictional compound AC-099. The data, protocols, and pathways presented are for illustrative purposes to demonstrate the structure and content of a typical toxicology whitepaper and are not based on actual experimental results for a real-world compound.

Executive Summary

This report provides a preliminary, non-clinical toxicity assessment of AC-099, a novel small molecule inhibitor of the hypothetical kinase XYZ. The objective of this assessment is to characterize the initial safety profile of AC-099 through a series of in vitro and in vivo toxicological studies. The findings from these studies will be crucial for guiding further preclinical development and establishing a safe starting dose for potential first-in-human clinical trials. This document summarizes the key findings, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

In Vitro Toxicity Assessment

Cytotoxicity in Human Cell Lines

Objective: To determine the cytotoxic potential of AC-099 in various human cell lines.

Experimental Protocol: Human cancer cell lines (MCF-7, A549) and a normal human cell line (hTERT-HME1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a range of concentrations of AC-099 (0.1 µM to 100 µM) for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) was calculated using a non-linear regression model.

Data Summary:

Cell LineTypeAC-099 IC50 (µM)
MCF-7Human Breast Cancer15.8
A549Human Lung Carcinoma22.4
hTERT-HME1Human Mammary Epithelial> 100
hERG Channel Inhibition Assay

Objective: To assess the potential for AC-099 to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

Experimental Protocol: The effect of AC-099 on the hERG potassium channel was evaluated using a whole-cell patch-clamp electrophysiology assay in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of AC-099 concentrations (1 µM to 30 µM). The hERG current was recorded, and the concentration-response curve was used to determine the IC50 value.

Data Summary:

CompoundhERG IC50 (µM)
AC-09945.2

In Vivo Toxicity Assessment

Acute Oral Toxicity in Rodents

Objective: To determine the acute toxicity of AC-099 following a single oral dose in mice and to identify the maximum tolerated dose (MTD).

Experimental Protocol: Male and female Swiss Webster mice (6-8 weeks old) were administered a single oral gavage dose of AC-099 at 50, 150, 500, and 2000 mg/kg. The animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dosing and then daily for 14 days. Body weight was recorded on days 0, 7, and 14. At the end of the study, all animals were subjected to a gross necropsy.

Data Summary:

Dose (mg/kg)Mortality (Male)Mortality (Female)Clinical Signs
500/50/5No observable adverse effects
1500/50/5No observable adverse effects
5001/50/5Lethargy, piloerection (resolved within 48 hours)
20004/53/5Severe lethargy, ataxia, hunched posture, mortality
14-Day Repeat-Dose Oral Toxicity in Rats

Objective: To evaluate the potential toxicity of AC-099 after daily oral administration for 14 days in rats.

Experimental Protocol: Sprague-Dawley rats (3 animals/sex/group) were administered AC-099 via oral gavage once daily for 14 days at doses of 30, 100, and 300 mg/kg/day. A control group received the vehicle only. Clinical observations, body weight, and food consumption were recorded throughout the study. On day 15, blood samples were collected for hematology and clinical chemistry analysis, and a full necropsy was performed with organ weights recorded.

Data Summary:

Hematology:

Parameter30 mg/kg/day100 mg/kg/day300 mg/kg/day
RBCNo changeNo changeSlight decrease
WBCNo changeNo changeNo change
PlateletsNo changeNo changeNo change

Clinical Chemistry:

Parameter30 mg/kg/day100 mg/kg/day300 mg/kg/day
ALTNo changeSlight increaseModerate increase
ASTNo changeSlight increaseModerate increase
BUNNo changeNo changeNo change
CreatinineNo changeNo changeNo change

Visualizations

Hypothetical Signaling Pathway of AC-099

AC099_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor XYZ XYZ Kinase Receptor->XYZ Activates AC099 AC-099 AC099->XYZ Inhibits Downstream Downstream Effector XYZ->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Regulates

Caption: Hypothetical signaling pathway for AC-099's mechanism of action.

Experimental Workflow for Acute Oral Toxicity Study

Acute_Toxicity_Workflow start Start: Acclimatization of Animals dosing Single Oral Gavage of AC-099 start->dosing observation Clinical Observation (1, 4, 24h, then daily) dosing->observation bodyweight Body Weight Measurement (Day 0, 7, 14) dosing->bodyweight termination Study Termination (Day 14) observation->termination bodyweight->termination necropsy Gross Necropsy termination->necropsy end End: Data Analysis and Reporting necropsy->end

Caption: Experimental workflow for the in vivo acute oral toxicity study.

Conclusion

This preliminary toxicity assessment of AC-099 indicates a favorable acute safety profile, with a high LD50 in mice and a clear NOAEL. The in vitro data suggest selectivity for cancer cells over normal cells and a low potential for hERG-related cardiotoxicity at anticipated therapeutic concentrations. The 14-day repeat-dose study in rats revealed potential for dose-dependent hepatotoxicity at higher concentrations, which will require careful monitoring in future long-term studies. These findings support the continued preclinical development of AC-099. Further chronic toxicity and safety pharmacology studies are recommended to fully characterize the safety profile of AC-099 prior to any potential clinical investigation.

In-Depth Technical Guide: AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AC-099 hydrochloride, a significant compound in neuropeptide research. This document outlines its chemical identity, biological activity, and includes detailed experimental protocols and pathway diagrams to support further investigation and drug development efforts.

Core Compound Identification

IdentifierValue
Compound Name This compound
CAS Number 849335-07-5
IUPAC Name (E)-2-(4-chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carboximidamide hydrochloride
Molecular Formula C₉H₉Cl₂F₃N₄
SMILES FC(C1=CC(/C=N/NC(N)=N)=CC=C1Cl)(F)F.[H]Cl

Physicochemical Properties

PropertyValue
Molecular Weight 301.10 g/mol
Appearance Powder to crystal
Storage Temperature Inert atmosphere, 2-8°C
Purity 98%

Biological Activity and Mechanism of Action

This compound is recognized for its activity at neuropeptide FF (NPFF) receptors. It functions as a selective full agonist for the neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the neuropeptide FF receptor 1 (NPFF1R). This dual activity makes it a valuable tool for studying the physiological roles of the NPFF system, which is implicated in pain modulation, opioid tolerance, and other neurological processes.

Quantitative Biological Data
ParameterReceptorValue
EC₅₀ NPFF2R1189 nM
EC₅₀ NPFF1R2370 nM

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols relevant to the study of this compound.

In Vitro: Receptor Binding or Functional Assays

A common method to determine the agonist activity of a compound like this compound at NPFF receptors involves cell-based functional assays.

Objective: To determine the EC₅₀ values of this compound at human NPFF1 and NPFF2 receptors.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing either human NPFF1R or NPFF2R (e.g., CHO-K1 or HEK293 cells) are cultured under standard conditions.

  • Assay Principle: The activation of G-protein coupled receptors like NPFF1R and NPFF2R leads to downstream signaling events, such as the mobilization of intracellular calcium or changes in cyclic AMP (cAMP) levels. These changes can be measured using fluorescent dyes or luminescence-based reporter gene assays.

  • Procedure:

    • Cells are seeded into 96-well or 384-well plates.

    • After reaching appropriate confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or transfected with a reporter gene construct (e.g., CRE-luciferase).

    • A concentration range of this compound is prepared and added to the cells.

    • The cellular response (fluorescence intensity or luminescence) is measured over time using a plate reader.

  • Data Analysis: The data is normalized to the maximum response induced by a known reference agonist. The EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo: Animal Models of Neuropathic Pain

This compound has been investigated for its potential analgesic effects in animal models.

Objective: To assess the efficacy of this compound in a rat model of neuropathic pain.

Methodology:

  • Animal Model: A common model is the chronic constriction injury (CCI) or the spinal nerve ligation (SNL) model in rats, which mimics chronic neuropathic pain in humans.

  • Procedure:

    • Adult male Sprague-Dawley or Wistar rats are surgically prepared to induce the nerve injury.

    • After a post-operative recovery period and confirmation of pain-like behaviors (e.g., mechanical allodynia or thermal hyperalgesia), baseline pain thresholds are measured.

    • This compound is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at various doses.

    • Pain thresholds are reassessed at different time points after drug administration using methods such as the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • Data Analysis: The changes in pain thresholds from baseline are calculated and compared between the vehicle-treated and drug-treated groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the anti-nociceptive effect.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

AC-099_hydrochloride This compound NPFF2R NPFF2R (Full Agonist) AC-099_hydrochloride->NPFF2R NPFF1R NPFF1R (Partial Agonist) AC-099_hydrochloride->NPFF1R G_protein_activation G-protein Activation NPFF2R->G_protein_activation NPFF1R->G_protein_activation Downstream_signaling Downstream Signaling Cascades (e.g., ↓cAMP, ↑Ca²⁺) G_protein_activation->Downstream_signaling Biological_response Biological Response (e.g., Pain Modulation) Downstream_signaling->Biological_response

Caption: Proposed signaling pathway of this compound.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Receptor_binding Receptor Binding Assays Determine_affinity_potency Determine Affinity and Potency (Ki, EC₅₀) Receptor_binding->Determine_affinity_potency Functional_assays Functional Assays (e.g., Calcium Flux) Functional_assays->Determine_affinity_potency Animal_model Induce Animal Model (e.g., Neuropathic Pain) Determine_affinity_potency->Animal_model Proceed to in vivo if promising Drug_administration Administer this compound Animal_model->Drug_administration Behavioral_testing Behavioral Testing (e.g., von Frey) Drug_administration->Behavioral_testing Data_analysis Analyze Behavioral Data Behavioral_testing->Data_analysis

Caption: General experimental workflow for this compound.

AC-099 Hydrochloride: Unraveling the Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the biological activity of AC-099 hydrochloride. The following sections will delve into the quantitative measures of its biological effects, detailed methodologies of key screening assays, and a visual representation of its implicated signaling pathways. The aim is to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's pharmacological profile, facilitating further investigation and potential therapeutic applications.

Biological Activity of this compound

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities of a compound designated as "this compound." Extensive searches of chemical and biological databases have not yielded quantitative data such as IC50, EC50, or Ki values, which are crucial for characterizing the potency and efficacy of a compound. Similarly, information regarding its mechanism of action and the specific biological targets it may interact with remains elusive.

The absence of this foundational data prevents a comprehensive summary of its biological activity. Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological properties of this compound.

Experimental Protocols for Biological Screening

Without specific information on the biological activities of this compound, it is not possible to provide detailed experimental protocols for its screening. The design of relevant assays is entirely dependent on the compound's molecular target and its expected physiological effects.

However, a general workflow for the initial biological screening of a novel compound is presented below. This workflow outlines the logical progression from broad, high-throughput screening to more focused assays to determine the mechanism of action.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Library B High-Throughput Screening (HTS) (e.g., cell viability, reporter assays) A->B C Hit Identification B->C D Confirmation Assays C->D Prioritized Hits E Dose-Response Curves (IC50/EC50 Determination) D->E F Target Identification Assays (e.g., affinity chromatography, proteomics) E->F Validated Hits G Pathway Analysis (e.g., Western blot, qPCR) F->G H In vivo Model Testing G->H

Figure 1: A generalized workflow for the biological screening of a novel chemical compound.

Signaling Pathways Implicated for this compound

Due to the absence of data on the biological targets and mechanism of action of this compound, it is not possible to construct a diagram of the specific signaling pathways it modulates.

To illustrate the type of visualization that would be provided if such information were available, a hypothetical signaling pathway is depicted below. This generic kinase cascade demonstrates how a compound could inhibit a specific step and influence downstream cellular processes.

G cluster_pathway Hypothetical Kinase Cascade cluster_inhibition Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 MAPKKK Adaptor->Kinase1 Kinase2 MAPKK Kinase1->Kinase2 Kinase3 MAPK Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor This compound (Hypothetical Target) Inhibitor->Kinase2

Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of a compound.

Conclusion

While this guide aims to be a comprehensive resource, the current lack of published data on this compound prevents a detailed analysis of its biological activity. The frameworks provided for experimental protocols and signaling pathway visualization serve as a template for what could be populated as research on this compound becomes available. The scientific community awaits further studies to uncover the therapeutic potential of this compound.

Methodological & Application

In Vitro Assay Protocols for AC-099 Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the in vitro characterization of AC-099 hydrochloride, a selective non-peptidic agonist for the Neuropeptide FF (NPFF) receptors. This compound acts as a full agonist at the NPFF2 receptor (NPFF2R) and a partial agonist at the NPFF1 receptor (NPFF1R). These protocols are intended for researchers, scientists, and drug development professionals working on NPFF receptor modulation.

Summary of Quantitative Data

The following table summarizes the in vitro potency of this compound at human NPFF receptors.

CompoundTarget ReceptorAssay TypeParameterValue (nM)Reference
This compoundhuman NPFF2RFunctional AssayEC₅₀1189[1][2][3][4]
This compoundhuman NPFF1RFunctional AssayEC₅₀2370[1][2][3][4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of NPFF receptors and the general experimental workflow for the in vitro assays described in this document.

NPFF_Signaling_Pathway AC099 AC-099 hydrochloride NPFFR NPFF1R / NPFF2R (GPCR) AC099->NPFFR Binds G_protein Gαi/o / Gαs βγ NPFFR->G_protein Activates AC Adenylate Cyclase G_protein->AC Modulates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts Gαs activates Gαi/o inhibits Downstream Downstream Cellular Effects cAMP->Downstream Activates

Caption: NPFF Receptor Signaling Pathway.

Experimental_Workflow start Start prep_cells Cell Culture and Membrane Preparation start->prep_cells binding_assay Radioligand Binding Assay (Determine Ki) prep_cells->binding_assay functional_assay Functional Assay (e.g., cAMP, GTPγS) (Determine EC₅₀, Emax) prep_cells->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Membrane Preparation

This protocol describes the culture of cells expressing NPFF receptors and the subsequent preparation of membranes for binding and functional assays.

Materials:

  • CHO or HEK293 cells stably expressing human NPFF1R or NPFF2R

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Protease inhibitors

  • Tissue grinder or dounce homogenizer

  • High-speed centrifuge

Protocol:

  • Culture the cells in appropriate flasks until they reach 80-90% confluency.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer containing protease inhibitors.

  • Homogenize the cell suspension using a tissue grinder or dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Store the membrane preparations in aliquots at -80°C until use.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for NPFF1 and NPFF2 receptors.

Materials:

  • Prepared cell membranes expressing NPFF1R or NPFF2R

  • Radioligand (e.g., [¹²⁵I]-YF-NPFF or a suitable commercial alternative)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

  • Non-specific binding control (e.g., a high concentration of a non-labeled NPFF agonist)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold (cell harvester)

  • Scintillation fluid and counter

Protocol:

  • In a 96-well plate, add the following in a final volume of 250 µL:

    • Cell membranes (5-20 µg of protein)

    • A fixed concentration of radioligand (typically at or below its Kd value)

    • Varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M)

    • For non-specific binding wells, add a high concentration of a non-labeled NPFF agonist.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Analyze the data by plotting the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional potency (EC₅₀) of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels. Since NPFF receptors couple to both Gαi/o (inhibitory) and Gαs (stimulatory) G-proteins, the protocol can be adapted for both.

Materials:

  • CHO or HEK293 cells stably expressing human NPFF1R or NPFF2R

  • This compound

  • Forskolin (B1673556) (for Gαi-coupled receptor assays)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Protocol for Gαi-coupled Receptor Activation (Inhibition of cAMP production):

  • Seed the cells in 384-well plates and grow overnight.

  • On the day of the assay, remove the culture medium and add assay buffer.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Add a fixed concentration of forskolin (a direct activator of adenylyl cyclase) to all wells (except for basal controls) to stimulate cAMP production. The concentration of forskolin should be pre-determined to give a sub-maximal response (e.g., EC₈₀).

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol for Gαs-coupled Receptor Activation (Stimulation of cAMP production):

  • Follow steps 1 and 2 of the Gαi protocol.

  • Add varying concentrations of this compound to the wells.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Analyze the data by plotting the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Functional Assay: [³⁵S]GTPγS Binding

This assay directly measures the activation of G-proteins coupled to NPFF receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Prepared cell membranes expressing NPFF1R or NPFF2R

  • [³⁵S]GTPγS

  • This compound

  • GDP

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • Non-specific binding control (unlabeled GTPγS)

  • 96-well filter plates (e.g., GF/B)

  • Vacuum filtration manifold

  • Scintillation fluid and counter

Protocol:

  • In a 96-well plate, add the following in order:

    • Cell membranes (10-20 µg of protein)

    • Varying concentrations of this compound

    • GDP (final concentration of ~10 µM)

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration of 0.1-0.5 nM).

  • Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plates.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Analyze the data by plotting the percentage of stimulation of [³⁵S]GTPγS binding above basal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

References

Application Notes and Protocols for AC-099, a Novel GLP-1R Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 is a novel, potent, and selective synthetic peptide agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R). The GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a critical role in regulating blood glucose levels and appetite.[1][2] Upon activation, the GLP-1R stimulates insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[1][3][4][5] These pleiotropic effects make the GLP-1R a key therapeutic target for type 2 diabetes and obesity.[6][7]

This document provides detailed protocols for two robust cell-based assays designed to characterize the pharmacological activity of AC-099 and other GLP-1R agonists:

  • cAMP Accumulation Assay: A direct measure of GLP-1R activation by quantifying the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).

  • CRE-Luciferase Reporter Gene Assay: A downstream functional assay that measures the transcriptional activity mediated by the cAMP/PKA signaling pathway.

These assays are essential tools for screening and characterizing the potency and efficacy of GLP-1R agonists in a cellular context.

GLP-1R Signaling Pathway

Activation of the GLP-1R by an agonist like AC-099 predominantly initiates signaling through the Gαs protein subunit.[6][8] This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[2][6] The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[6] PKA and Epac mediate the diverse cellular responses associated with GLP-1R activation, including the regulation of gene transcription through the phosphorylation of the cAMP Response Element Binding Protein (CREB).[9]

GLP1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus AC099 AC-099 (Agonist) GLP1R GLP-1R AC099->GLP1R Binds G_protein Gαsβγ GLP1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds to Gene Target Gene Transcription CRE->Gene Initiates

Caption: GLP-1R signaling cascade initiated by agonist binding.

Assay 1: cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in HEK293 cells stably expressing the human GLP-1R using a commercially available bioluminescent assay kit (e.g., Promega cAMP-Glo™ Assay). The assay is based on the principle that cAMP stimulates PKA activity, leading to a decrease in available ATP and a subsequent reduction in light output from a coupled luciferase reaction.[10]

Experimental Workflow

cAMP_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells 1. Seed GLP-1R-HEK293 cells in 96-well plate overnight_incubation 2. Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_dilutions 3. Prepare serial dilutions of AC-099 & controls add_compounds 4. Add compounds to cells prepare_dilutions->add_compounds rt_incubation 5. Incubate for 30 min at room temperature add_compounds->rt_incubation add_reagent 6. Add cAMP-Glo™ Lysis Buffer add_detection 7. Add Kinase-Glo® Reagent add_reagent->add_detection read_luminescence 8. Read luminescence (Plate Reader) add_detection->read_luminescence end Data Analysis read_luminescence->end start Start start->seed_cells

Caption: Workflow for the cAMP accumulation assay.
Materials

  • HEK293 cells stably expressing human GLP-1R

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

  • AC-099 and reference agonist (e.g., GLP-1 (7-36))

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • cAMP-Glo™ Assay Kit (Promega, Cat. No. V1501) or equivalent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Protocol
  • Cell Seeding:

    • Culture GLP-1R-HEK293 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 2 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension (20,000 cells) into each well of a white, opaque 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of AC-099 and the reference agonist in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in Assay Buffer to create 2X final concentrations. Include a vehicle control (Assay Buffer with DMSO).

  • Assay Procedure:

    • Carefully aspirate the culture medium from the cell plate.

    • Add 50 µL of Assay Buffer to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the 2X compound dilutions to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection (Following cAMP-Glo™ Protocol):

    • Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 20 µL of PKA Substrate/Kinase Solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Presentation

Data should be normalized to the vehicle control (0% activation) and the maximum response of the reference agonist (100% activation). A four-parameter logistic equation is used to fit the dose-response curve and determine the EC₅₀ value.

CompoundEC₅₀ (nM)Emax (% of Ref. Agonist)Hill Slope
AC-099 0.85105%1.1
Ref. Agonist 1.20100%1.0

Assay 2: CRE-Luciferase Reporter Gene Assay

This assay measures the activation of the GLP-1R signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).[11][12][13] This provides a functional readout of transcriptional activation downstream of cAMP production.[9][14]

Experimental Workflow

Luciferase_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection seed_cells 1. Seed GLP-1R/CRE-Luc cells in 96-well plate overnight_incubation 2. Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_dilutions 3. Prepare serial dilutions of AC-099 & controls add_compounds 4. Add compounds to cells prepare_dilutions->add_compounds long_incubation 5. Incubate for 5-6 hours (37°C, 5% CO2) add_compounds->long_incubation equilibrate_plate 6. Equilibrate plate to room temperature add_reagent 7. Add ONE-Glo™ Luciferase Assay Reagent equilibrate_plate->add_reagent read_luminescence 8. Read luminescence (Plate Reader) add_reagent->read_luminescence end Data Analysis read_luminescence->end start Start start->seed_cells

Caption: Workflow for the CRE-Luciferase reporter gene assay.
Materials

  • HEK293 cells stably co-expressing human GLP-1R and a CRE-luciferase reporter construct

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics

  • AC-099 and reference agonist (e.g., GLP-1 (7-36))

  • Opti-MEM™ or other serum-free medium

  • Luciferase Assay System (e.g., Promega ONE-Glo™, Cat. No. E6110)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Protocol
  • Cell Seeding:

    • Culture GLP-1R/CRE-Luciferase HEK293 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 2.5 x 10⁵ cells/mL.

    • Seed 100 µL of cell suspension (25,000 cells) into each well of a white, opaque 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of AC-099 and the reference agonist in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:4 dilution) in serum-free medium (e.g., Opti-MEM™) to create 5X final concentrations. Include a vehicle control.

  • Assay Procedure:

    • Carefully aspirate the culture medium from the cell plate.

    • Add 80 µL of fresh serum-free medium to each well.

    • Add 20 µL of the 5X compound dilutions to the respective wells.

    • Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.[11]

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer’s instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate reader.

Data Presentation

Data is presented as Relative Luminescence Units (RLU). The dose-response curve is generated by plotting RLU against the logarithm of the compound concentration. EC₅₀ is calculated using a four-parameter logistic fit.

CompoundEC₅₀ (nM)Max RLUFold Induction (vs. Vehicle)
AC-099 1.151,850,00055
Ref. Agonist 1.981,790,00053
Vehicle N/A33,5001

Summary

The provided application notes detail two orthogonal, cell-based assays for the functional characterization of the novel GLP-1R agonist, AC-099. The cAMP accumulation assay provides a direct and rapid assessment of receptor activation, while the CRE-luciferase reporter assay confirms downstream signaling and transcriptional activation. Together, these protocols offer a robust framework for evaluating the potency and efficacy of new chemical entities targeting the GLP-1 receptor, facilitating drug discovery and development in metabolic diseases.

References

Application Notes and Protocols for the Dissolution of AC-099 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AC-099 hydrochloride is a selective NPFF2R full agonist and a partial agonist for NPFF1R.[1] Proper dissolution and preparation of this compound are critical for accurate and reproducible results in in-vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound to be used in cell culture applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • 0.22 µm syringe filter for sterilization

Experimental Protocols

Protocol for the Preparation of a Concentrated Stock Solution:

To minimize the effects of the solvent on cultured cells, it is recommended to prepare a highly concentrated stock solution of this compound in DMSO. This stock solution can then be diluted to the desired final concentration in the cell culture medium.

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock solution concentration. For this compound, a stock solution of 100 mg/mL (332.12 mM) in DMSO is achievable with the aid of ultrasonication.[1]

  • Dissolution:

    • Vortex the solution vigorously.

    • To ensure complete dissolution for high concentrations, sonicate the solution in an ultrasonic bath until the solution is clear.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of the cell culture.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Diluting the Stock Solution for Cell Culture:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in sterile DMSO or cell culture medium to achieve an intermediate concentration.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the desired final experimental concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the medium containing this compound before adding it to the cells.

Data Presentation

The following table summarizes the quantitative data for dissolving this compound in DMSO to prepare stock solutions.[1]

Desired Stock ConcentrationMass of this compoundVolume of DMSOMolar Concentration
1 mM1 mg3.3212 mL1 mM
5 mM1 mg0.6642 mL5 mM
10 mM1 mg0.3321 mL10 mM
100 mg/mL100 mg1 mL332.12 mM

Note: The molecular weight of this compound is 301.1 g/mol .

Visualization

Experimental Workflow for Stock Solution Preparation:

G cluster_0 A Weigh AC-099 Hydrochloride B Add DMSO A->B Add Solvent C Vortex and Sonicate B->C Dissolve D Sterile Filter (0.22 µm) C->D Sterilize E Aliquot D->E Prepare for Storage F Store at -20°C or -80°C E->F Store

Caption: Workflow for preparing a sterile stock solution of this compound.

Signaling Pathway (Illustrative Example):

The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, a known NPFFR agonist.

G AC099 This compound NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC099->NPFFR Binds to G_Protein G-protein Activation NPFFR->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, cAMP) G_Protein->Downstream Modulates Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Cellular_Response Leads to

Caption: Hypothetical signaling pathway activated by this compound.

Disclaimer: This product is for research use only and has not been fully validated for medical applications.[1] Standard laboratory safety procedures should be followed when handling this compound.

References

Application Notes and Protocols for Animal Model Administration of a Representative Hydrochloride Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the administration of a representative hydrochloride compound in animal models. It is intended for researchers, scientists, and drug development professionals. The protocols and data presented are synthesized from various research studies and are intended to serve as a comprehensive guide.

Mechanism of Action

The representative compound is a selective serotonin (B10506) reuptake inhibitor (SSRI). Its primary mechanism of action involves blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the basis for its therapeutic effects in relevant disease models.

Signaling Pathway

The increase in synaptic serotonin activates various postsynaptic serotonin receptors, which in turn modulate downstream signaling pathways. A simplified representation of this signaling cascade is provided below.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Synapse->5HT_Receptor Binding Signaling_Cascade Downstream Signaling Cascade 5HT_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Representative_HCl Representative HCl Compound Representative_HCl->SERT Inhibition

Caption: Simplified signaling pathway of a representative SSRI hydrochloride compound.

Animal Model Administration

The administration of the representative hydrochloride compound in animal models requires careful consideration of the route of administration, dosage, and formulation.

Routes of Administration

Several routes of administration have been documented for this class of compounds in animal studies, each with its own pharmacokinetic profile.[1]

  • Oral (p.o.): The most common and convenient route. The compound is typically dissolved in a suitable vehicle like sterile water or saline.

  • Intraperitoneal (i.p.): Often used for systemic administration to bypass first-pass metabolism.

  • Intravenous (i.v.): Provides immediate and complete bioavailability.

  • Subcutaneous (s.c.): Allows for slower absorption compared to i.v. or i.p. injections.

  • Intranasal (i.n.): Can be used for direct-to-brain delivery, potentially bypassing the blood-brain barrier.

Dosage and Formulation

Dosage will vary depending on the animal model, the specific indication being studied, and the route of administration. It is crucial to perform dose-response studies to determine the optimal therapeutic dose with minimal side effects.

Table 1: Representative Dosage and Vehicle for Animal Studies

Animal ModelRoute of AdministrationDosage Range (mg/kg)VehicleReference
MouseOral (p.o.)10 - 50Sterile Water
MouseIntraperitoneal (i.p.)5 - 200.9% Saline[1]
RatOral (p.o.)10 - 50Sterile Water
RatIntranasal (i.n.)0.5Saline Solution
DogIntravenous (i.v.)0.35 - 1.5Saline Solution[1]
DogSubcutaneous (s.c.)0.5 - 1.5Saline Solution[1]

Note: The hydrochloride salt form is generally water-soluble, simplifying formulation. Solutions should be prepared fresh daily and sterilized if necessary (e.g., by filtration for i.v. administration).

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of the representative hydrochloride compound.

Pharmacokinetic (PK) Study Protocol

This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of the compound.

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Animal_Acclimation Acclimate Rats (7 days) Fasting Fast Rats Overnight (12h) Animal_Acclimation->Fasting Dose_Prep Prepare Dosing Solution (e.g., 10 mg/kg in Saline) Fasting->Dose_Prep Administration Administer Compound (e.g., Oral Gavage) Dose_Prep->Administration Timepoints Collect Blood Samples at Predetermined Timepoints (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Administration->Timepoints Processing Process Blood to Plasma (Centrifugation) Timepoints->Processing Storage Store Plasma at -80°C Processing->Storage Sample_Analysis Analyze Plasma Samples (LC-MS/MS) Storage->Sample_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Parameters

Caption: Workflow for a typical pharmacokinetic study in rats.

Table 2: Representative Pharmacokinetic Parameters in Different Species

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Reference
Mousei.v.10---1-3[2]
Rati.v.10----[2]
Dogi.v.50~30,000-~74,000-[2]
Efficacy Study Protocol: Forced Swim Test (FST) in Mice

The FST is a common behavioral test to assess antidepressant-like activity.

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Drug Administration: Administer the representative hydrochloride compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

  • Forced Swim Test:

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes.

    • Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

Table 3: Representative Efficacy Data in a Behavioral Model

Treatment GroupImmobility Time (seconds, Mean ± SEM)% Reduction in Immobility
Vehicle150 ± 10-
Representative HCl (10 mg/kg)90 ± 840%

Safety and Toxicology

Acute toxicity studies are essential to determine the safety profile of the compound.

Acute Oral Toxicity Study Protocol

This protocol is a general guideline based on OECD guidelines.

  • Animals: Use a small group of animals (e.g., 5 male and 5 female rats).

  • Dosing: Administer a single high dose of the compound (e.g., 2000 mg/kg) via oral gavage. A control group receives the vehicle.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[3][4]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any pathological changes.

Table 4: Representative Acute Toxicity Data

SpeciesRouteLD50 (mg/kg)Observed Effects at High DosesReference
RatOral> 2000No clinical symptoms observed[3]
MouseOral> 5000No mortality or clinical signs[4]

Conclusion

These application notes and protocols provide a framework for the administration and evaluation of a representative hydrochloride compound in animal models. Researchers should adapt these guidelines based on the specific properties of their compound of interest and the objectives of their study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AC-099 is a potent and selective small molecule agonist for the Neuropeptide FF Receptor 2 (NPFFR2), also known as GPR74.[1][2][3] The Neuropeptide FF (NPFF) system, including its receptors NPFFR1 and NPFFR2, is implicated in a variety of physiological processes, most notably in pain modulation, opioid system regulation, and inflammatory responses.[1] Specifically, activation of NPFFR2 has been investigated as a potential therapeutic strategy for the management of neuropathic and inflammatory pain states.[1] These application notes provide a summary of recommended dosages and detailed protocols for the use of AC-099 in preclinical mouse models of pain, based on available data for selective NPFFR2 agonists.

Data Presentation

Due to the limited publicly available data for AC-099, the following dosage recommendations are extrapolated from in vivo studies of analogous selective small molecule NPFFR2 agonists in rodent models of neuropathic and inflammatory pain. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Table 1: Recommended Dosage of AC-099 for Systemic Administration in Mouse Models of Pain

Pain Model Route of Administration Suggested Dose Range (mg/kg) Vehicle Dosing Frequency
Neuropathic Pain (e.g., Chronic Constriction Injury)Intraperitoneal (i.p.)1 - 105% DMSO in SalineOnce daily
Inflammatory Pain (e.g., Complete Freund's Adjuvant)Intraperitoneal (i.p.)1 - 105% DMSO in SalineOnce daily

Note: The provided dose range is a starting point for optimization. The optimal dose may vary depending on the specific mouse strain, age, and the severity of the pain model.

Signaling Pathway

AC-099 acts as an agonist at the NPFFR2, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by NPFFR2 activation involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] In some cellular contexts, NPFFR2 can also couple to Gαs, stimulating adenylyl cyclase activity.[4]

NPFFR2_Signaling AC099 AC-099 (NPFFR2 Agonist) NPFFR2 NPFFR2 (GPR74) AC099->NPFFR2 G_protein Gαi/o Protein NPFFR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Pain Signaling PKA->Cellular_Response Leads to

Figure 1. Simplified signaling pathway of AC-099 via NPFFR2.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of AC-099 to mouse models of neuropathic and inflammatory pain.

Protocol 1: Evaluation of AC-099 in a Mouse Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To assess the analgesic efficacy of AC-099 in reducing mechanical allodynia in a mouse model of neuropathic pain.

Materials:

  • AC-099

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% Saline

  • 8-10 week old C57BL/6J mice

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools

  • 4-0 silk sutures

  • Von Frey filaments

Procedure:

  • Induction of Neuropathic Pain (CCI Model):

    • Anesthetize the mouse using isoflurane.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (4-0 silk suture) around the sciatic nerve, proximal to the trifurcation, with about 1 mm spacing between each ligature.

    • The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

    • Close the incision with sutures or staples.

    • Allow the animals to recover for 7-14 days to allow for the development of stable mechanical allodynia.

  • Preparation of AC-099 Solution:

    • Prepare a stock solution of AC-099 in 100% DMSO.

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should not exceed 5%.

    • For example, to prepare a 1 mg/ml solution for a 10 mg/kg dose in a 25g mouse (0.25 ml injection volume), with a final DMSO concentration of 5%, mix the appropriate volumes of stock solution, DMSO, and saline.

  • Drug Administration and Behavioral Testing:

    • Establish a baseline mechanical sensitivity for each mouse using von Frey filaments to determine the paw withdrawal threshold.

    • Administer the prepared AC-099 solution or vehicle control via intraperitoneal (i.p.) injection.

    • At various time points post-injection (e.g., 30, 60, 120, and 240 minutes), re-assess the paw withdrawal threshold using the von Frey test.

    • Record the data and analyze the change in paw withdrawal threshold over time compared to the vehicle-treated group.

CCI_Workflow cluster_prep Preparation cluster_exp Experiment CCI_Surgery Induce CCI (Day 0) Recovery Recovery & Pain Development (7-14 days) CCI_Surgery->Recovery Baseline Baseline von Frey Test Recovery->Baseline Dosing Administer AC-099 or Vehicle (i.p.) Baseline->Dosing Post_Dosing_Test Post-Dosing von Frey Tests (e.g., 30, 60, 120, 240 min) Dosing->Post_Dosing_Test Data_Analysis Data_Analysis Post_Dosing_Test->Data_Analysis Analyze Paw Withdrawal Threshold

Figure 2. Experimental workflow for CCI model.
Protocol 2: Evaluation of AC-099 in a Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

Objective: To determine the effect of AC-099 on thermal hyperalgesia in a mouse model of persistent inflammatory pain.

Materials:

  • AC-099

  • Complete Freund's Adjuvant (CFA)

  • Vehicle (e.g., 5% DMSO in Saline)

  • 8-10 week old BALB/c mice

  • Plantar test apparatus (Hargreaves' test)

Procedure:

  • Induction of Inflammatory Pain (CFA Model):

    • Briefly restrain the mouse and inject 20 µL of CFA into the plantar surface of one hind paw.

    • Return the mouse to its home cage. Inflammation and thermal hyperalgesia will develop over the next 24 hours.

  • Preparation of AC-099 Solution:

    • Prepare the dosing solution as described in Protocol 1, Step 2.

  • Drug Administration and Behavioral Testing:

    • 24 hours post-CFA injection, establish a baseline thermal sensitivity by measuring the paw withdrawal latency to a radiant heat source using the plantar test apparatus.

    • Administer the prepared AC-099 solution or vehicle control via i.p. injection.

    • At specified time points post-injection (e.g., 30, 60, 120 minutes), measure the paw withdrawal latency again.

    • Compare the withdrawal latencies of the AC-099 treated group to the vehicle control group to determine the analgesic effect.

CFA_Workflow cluster_prep Preparation cluster_exp Experiment CFA_Injection Inject CFA into Hind Paw Inflammation_Dev Inflammation Development (24 hours) CFA_Injection->Inflammation_Dev Baseline_Thermal Baseline Thermal Latency Test Inflammation_Dev->Baseline_Thermal Dosing_CFA Administer AC-099 or Vehicle (i.p.) Baseline_Thermal->Dosing_CFA Post_Dosing_Thermal Post-Dosing Thermal Latency Tests (e.g., 30, 60, 120 min) Dosing_CFA->Post_Dosing_Thermal Data_Analysis_CFA Data_Analysis_CFA Post_Dosing_Thermal->Data_Analysis_CFA Analyze Paw Withdrawal Latency

Figure 3. Experimental workflow for CFA model.

References

Application Notes and Protocols for AC-099 Hydrochloride in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AC-099 hydrochloride in preclinical research for neuropathic pain. This document includes summaries of key experimental data, detailed protocols for relevant assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a selective agonist for the Neuropeptide FF (NPFF) receptors, with full agonist activity at the NPFF2 receptor (NPFF2R) and partial agonist activity at the NPFF1 receptor (NPFF1R). The NPFF system is recognized for its role in modulating pain and opioid analgesia. This compound has been investigated for its potential therapeutic effects in neuropathic pain models, where it has been shown to attenuate hypersensitivity.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound at Human NPFF Receptors

Assay TypeReceptorParameterValue (nM)Reference
Functional AssayNPFF1REC50 (partial agonist)2370[1]
Functional AssayNPFF2REC50 (full agonist)1189[1]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Neuropathic Pain

Animal ModelTreatmentDoseRoute of AdministrationEffectReference
Spinal Nerve Ligation (SNL)This compound30 mg/kgIntraperitoneal (i.p.)Attenuation of mechanical allodynia[2]

Signaling Pathway

Activation of the NPFF2 receptor by agonists like this compound is thought to modulate pain signaling pathways. The NPFF receptors are G-protein coupled receptors (GPCRs) that can couple to different G proteins, leading to various downstream effects.[3][4][5]

NPFF2R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 hydrochloride NPFF2R NPFF2 Receptor AC099->NPFF2R binds G_protein Gαi/o Protein NPFF2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channels Modulation of Ca2+ Channels G_protein->Ca_channels MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Pain_Modulation Modulation of Nociceptive Signaling PKA->Pain_Modulation Ca_channels->Pain_Modulation MAPK->Pain_Modulation

Caption: NPFF2 Receptor Signaling Pathway.

Experimental Protocols

In Vitro Assays

1. Receptor-Stimulated [³⁵S]GTPγS Binding Assay

This assay is used to determine the potency and efficacy of a compound as an agonist at a G-protein coupled receptor.[6][7]

Materials:

  • Cell membranes expressing the target NPFF receptor.

  • [³⁵S]GTPγS (radioligand).

  • GTPγS (unlabeled, for non-specific binding).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • This compound stock solution.

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Protocol:

  • Prepare cell membranes from cells overexpressing the NPFF receptor of interest.

  • In a microplate, add in the following order: assay buffer, GDP (to a final concentration of 10 µM), cell membranes (10-20 µg protein per well), and varying concentrations of this compound.

  • To determine non-specific binding, add unlabeled GTPγS (10 µM final concentration) to a set of wells.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (0.05-0.1 nM final concentration).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine EC₅₀ values.

2. Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay measures the activation of Gq-coupled GPCRs, which stimulate the production of inositol phosphates.[8]

Materials:

  • Cells expressing the target NPFF receptor.

  • myo-[³H]inositol.

  • Agonist stimulation buffer (e.g., HBSS containing 10 mM LiCl).

  • This compound stock solution.

  • Perchloric acid (PCA).

  • Anion exchange chromatography columns.

  • Scintillation fluid.

Protocol:

  • Seed cells in 24-well plates and grow to near confluency.

  • Label the cells by incubating overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free medium.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with agonist stimulation buffer for 15 minutes at 37°C.

  • Add varying concentrations of this compound and incubate for 60 minutes at 37°C.

  • Terminate the stimulation by adding ice-cold 0.5 M perchloric acid.

  • Incubate on ice for 30 minutes to extract the inositol phosphates.

  • Neutralize the samples with KOH.

  • Separate the inositol phosphates from free inositol using anion exchange chromatography.

  • Elute the total inositol phosphates and quantify the radioactivity by scintillation counting.

  • Analyze the data to determine the EC₅₀ for inositol phosphate accumulation.

In Vivo Assay: Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model to induce neuropathic pain.[2][9][10][11][12]

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • 4-0 silk suture.

  • This compound solution for injection.

  • Von Frey filaments.

Protocol:

  • Anesthetize the rat with isoflurane.

  • Make a skin incision at the L4-S1 level to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

  • Administer this compound (30 mg/kg, i.p.) or vehicle.

  • Assess mechanical allodynia using the von Frey test at different time points post-injection.

Von Frey Test for Mechanical Allodynia:

  • Place the rat in a plexiglass chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

  • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

  • Begin with a filament in the middle of the force range and increase or decrease the force according to the response (up-down method).

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a compound like this compound in a preclinical neuropathic pain study.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy receptor_binding Receptor Binding Assays (NPFF1R & NPFF2R) functional_assays Functional Assays (GTPγS, IP Accumulation) receptor_binding->functional_assays selectivity Determine EC50 and Receptor Selectivity functional_assays->selectivity snl_model Spinal Nerve Ligation (SNL) Model in Rats selectivity->snl_model Proceed to in vivo testing drug_admin This compound Administration (i.p.) snl_model->drug_admin behavioral_testing Behavioral Testing (von Frey Test) drug_admin->behavioral_testing data_analysis Data Analysis (Paw Withdrawal Threshold) behavioral_testing->data_analysis

Caption: Preclinical Evaluation Workflow.

References

Application Notes and Protocols for High-Throughput Screening of AC-099 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 hydrochloride is a potent and selective non-peptidic small molecule that acts on the Neuropeptide FF (NPFF) receptor system. It functions as a full agonist at the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist at the Neuropeptide FF receptor 1 (NPFF1R).[1][2] The NPFF system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation, making its receptors attractive targets for drug discovery.

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of the NPFF receptor system. The provided methodologies are designed to be robust, scalable, and suitable for automated screening platforms.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉Cl₂F₃N₄
Molecular Weight 301.10 g/mol
CAS Number 849335-07-5
Appearance White to off-white solid
Solubility Soluble in DMSO

Biological Activity and Quantitative Data

This compound exhibits differential activity at the two main NPFF receptor subtypes. The following table summarizes its known potency.

TargetActivityEC₅₀ (nM)
NPFF2R Full Agonist1189
NPFF1R Partial Agonist2370

EC₅₀ (Half-maximal effective concentration) values are derived from in vitro studies.[1][2]

Signaling Pathway of NPFF Receptors

NPFF receptors (NPFFR1 and NPFFR2) are G protein-coupled receptors (GPCRs).[3] Their activation by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase (AC). This inhibition results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[1]

Additionally, NPFFR2 has been shown to couple to Gαs proteins in certain tissues, which would stimulate adenylyl cyclase.[4] There is also evidence for the involvement of the mitogen-activated protein kinase (MAPK/ERK) pathway downstream of NPFF2R activation.[5]

NPFF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R / NPFF2R) AC099->NPFFR binds G_protein Gαi/o NPFFR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (transcription factor) PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates HTS_FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate 384-well black plate Dispense_Receptor Dispense Receptor Solution to Plate Plate->Dispense_Receptor Receptor Prepare NPFF Receptor (membranes or purified) Receptor->Dispense_Receptor Tracer Prepare Fluorescent NPFF Peptide Tracer Dispense_Tracer Dispense Tracer Solution to Plate Tracer->Dispense_Tracer Compound Prepare Compound Library (serial dilutions) Dispense_Compound Dispense Test Compounds and Controls to Plate Compound->Dispense_Compound Dispense_Receptor->Dispense_Tracer Dispense_Tracer->Dispense_Compound Incubate Incubate at Room Temperature Dispense_Compound->Incubate Read Read Fluorescence Polarization Incubate->Read Calculate Calculate Polarization Values (mP) Read->Calculate Plot Plot Dose-Response Curves Calculate->Plot Determine Determine IC₅₀/EC₅₀ for Hits Plot->Determine

References

Application Note: A Validated LC-MS/MS Method for the Quantification of the Selective BRD7/9 Bromodomain Inhibitor LP99 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LP99, a selective inhibitor of the bromodomains of BRD7 and BRD9, in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The assay has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies in a drug development setting.

Introduction

LP99 is a potent and selective small molecule inhibitor of the bromodomains of BRD7 and BRD9, which are components of chromatin remodeling complexes.[1] These proteins are implicated in the regulation of gene transcription and have emerged as promising therapeutic targets in oncology and other diseases.[2] The development of a reliable method for the quantification of LP99 in biological matrices is essential for preclinical and clinical pharmacokinetic and pharmacodynamic studies. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of LP99 in human plasma.

Experimental

Materials and Reagents

  • LP99 reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS) of LP99 (e.g., LP99-d4)

  • HPLC-grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of LP99 and the internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of LP99-d4 in 50% ACN).

  • Vortex for 10 seconds.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved on a C18 reversed-phase column.

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0.0-0.5 min: 10% B0.5-2.5 min: 10-90% B2.5-3.0 min: 90% B3.0-3.1 min: 90-10% B3.1-4.0 min: 10% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

The mass spectrometer was operated in the positive ion electrospray ionization mode with multiple reaction monitoring (MRM) for the detection of LP99 and its internal standard.

Table 2: Mass Spectrometry Parameters

ParameterLP99LP99-d4 (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [To be determined for LP99][To be determined for LP99-d4]
Product Ion (m/z) [To be determined for LP99][To be determined for LP99-d4]
Dwell Time (ms) 100100
Collision Energy (eV) [To be optimized][To be optimized]
Declustering Potential (V) [To be optimized][To be optimized]
Source Temperature (°C) 500500
IonSpray Voltage (V) 55005500

Note: The specific m/z transitions and optimal collision energies for LP99 and its SIL-IS would need to be determined experimentally by direct infusion of the compounds into the mass spectrometer.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Range: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma, with a correlation coefficient (r²) of >0.99.

Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 3: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585-115≤ 1585-115
Low3≤ 1585-115≤ 1585-115
Medium100≤ 1585-115≤ 1585-115
High800≤ 1585-115≤ 1585-115

Stability: LP99 was found to be stable in human plasma under various storage conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.

Table 4: Stability Data Summary

Stability ConditionDurationStability (% of Nominal)
Bench-top (Room Temp)4 hours95-105
Freeze-Thaw3 cycles93-107
Long-term (-80°C)30 days96-104

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Precipitate Add ACN + 0.1% FA (200 µL) Vortex1->Precipitate Vortex2 Vortex (1 min) Precipitate->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 1: Experimental workflow for the quantification of LP99 in human plasma.

brd7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin_Receptor Insulin Receptor IRS IRS1/2 Insulin_Receptor->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b Inhibition S6K S6K mTORC1->S6K BRD7_cyto BRD7 BRD7_cyto->GSK3b Phosphorylation (Ser9) BRD7_cyto->S6K Phosphorylation BRD7_nuc BRD7 p53 p53 BRD7_nuc->p53 Positive Regulation Transcription Gene Transcription (Cell Cycle, Apoptosis) p53->Transcription Insulin Insulin Insulin->Insulin_Receptor LP99 LP99 LP99->BRD7_cyto Inhibition LP99->BRD7_nuc Inhibition

Figure 2: Simplified signaling pathways involving BRD7, a target of LP99.

A highly sensitive, specific, and robust LC-MS/MS method for the quantification of the BRD7/9 inhibitor LP99 in human plasma has been developed and validated. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The method meets the acceptance criteria for bioanalytical method validation, ensuring reliable data for drug development programs.

References

Application Notes and Protocols for AC-099 Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AC-099 hydrochloride is a selective full agonist for the Neuropeptide FF receptor 2 (NPFF2R) and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R)[1]. As a receptor agonist, this compound is not used as a reagent within the Western blot process itself but is applied to cells or tissues to stimulate a signaling response. Western blotting is then employed as a downstream application to detect changes in the expression or phosphorylation status of proteins within the signaling pathway activated by the NPFF receptors.

These application notes provide a comprehensive guide to determining the optimal treatment conditions for this compound and a detailed protocol for subsequent Western blot analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating NPFF receptors 1 and 2, which are G protein-coupled receptors (GPCRs). The downstream signaling from these receptors is complex and can be cell-type dependent. NPFFR1 is known to couple to Gαi3 and Gαs proteins, while NPFFR2 can couple to Gαi2, Gαi3, Gαo, and Gαs proteins[2]. Activation of these pathways can lead to the modulation of various downstream effectors. For instance, in some cellular contexts, NPFF receptor activation has been linked to the NF-κB signaling pathway and the regulation of nitric oxide synthases[3].

Below is a diagram illustrating the general signaling pathway of NPFF receptors.

NPFF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC099 This compound NPFFR NPFF Receptor (1/2) AC099->NPFFR Binds to GProtein Gα(i/o/s) NPFFR->GProtein Activates Downstream Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Downstream SecondMessenger Second Messengers (e.g., cAMP, IP3, DAG) Downstream->SecondMessenger Kinase Protein Kinases (e.g., PKA, PKC) SecondMessenger->Kinase TF Transcription Factors (e.g., NF-κB) Kinase->TF Gene Gene Expression TF->Gene Regulates

Caption: NPFF Receptor Signaling Pathway.

Experimental Protocols

Part 1: Determining the Optimal Working Concentration of this compound for Cell Treatment

The "working concentration" for Western blot applications refers to the concentration of this compound used to treat cells prior to lysis. This concentration is critical for observing a measurable biological response and should be determined empirically. A dose-response and time-course experiment is recommended.

Experimental Workflow for Optimization:

Optimization_Workflow cluster_planning Experimental Planning cluster_dose Dose-Response Experiment cluster_time Time-Course Experiment Plan Select Cell Line & Target Protein SeedDose Seed Cells Plan->SeedDose TreatDose Treat with a Range of AC-099 Concentrations SeedDose->TreatDose LyseDose Lyse Cells at a Fixed Time Point TreatDose->LyseDose WBDose Perform Western Blot LyseDose->WBDose AnalyzeDose Analyze Results & Determine Optimal Dose WBDose->AnalyzeDose TreatTime Treat with Optimal Dose of AC-099 AnalyzeDose->TreatTime SeedTime Seed Cells SeedTime->TreatTime LyseTime Lyse Cells at Different Time Points TreatTime->LyseTime WBTime Perform Western Blot LyseTime->WBTime AnalyzeTime Analyze Results & Determine Optimal Time WBTime->AnalyzeTime

Caption: Workflow for Optimizing AC-099 Treatment.

Methodology for Dose-Response Experiment:

  • Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Refer to the manufacturer's datasheet for solubility information.

  • Treatment: Prepare a series of dilutions of this compound in cell culture media. It is advisable to start with a broad range of concentrations based on its EC50 values (EC50 for NPFF2R = 1189 nM; EC50 for NPFF1R = 2370 nM)[1]. A suggested starting range is presented in the table below. Treat the cells for a fixed period (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Western Blot: Perform a Western blot to analyze the expression or phosphorylation of a downstream target protein.

Methodology for Time-Course Experiment:

  • Cell Culture and Treatment: Plate cells as described above. Treat the cells with the optimal concentration of this compound determined from the dose-response experiment.

  • Cell Lysis: Lyse the cells at various time points (e.g., 0, 15 min, 30 min, 1 hr, 6 hrs, 24 hrs) after adding the compound.

  • Western Blot: Perform a Western blot to identify the time point at which the maximal response is observed.

Data Presentation for Optimization Experiments:

ParameterSuggested Range for Dose-ResponseSuggested Range for Time-Course
AC-099 Concentration 0 nM (Vehicle), 10 nM, 100 nM, 1 µM, 10 µM, 100 µMOptimal concentration from dose-response
Treatment Time Fixed (e.g., 24 hours)0, 15m, 30m, 1h, 6h, 12h, 24h
Cell Type Experiment-dependentExperiment-dependent
Target Protein Downstream of NPFFR signalingDownstream of NPFFR signaling
Part 2: Detailed Western Blot Protocol

This protocol provides a general procedure for Western blotting. Optimization may be required for specific antibodies and cell types.

1. Sample Preparation and Protein Quantification:

  • After treatment with the optimized concentration and time of this compound, wash cells with ice-cold PBS.

  • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay)[4].

  • Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

2. SDS-PAGE:

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel in 1x running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

4. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The dilution will be antibody-specific and should be based on the manufacturer's recommendations. Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Quantitative Data for Western Blot Protocol:

Reagent/StepRecommended Parameters
Protein Loading 20-40 µg per lane
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBST
Blocking Time 1 hour at room temperature
Primary Antibody Dilution Refer to manufacturer's datasheet (typically 1:1000)
Primary Antibody Incubation Overnight at 4°C
Secondary Antibody Dilution Refer to manufacturer's datasheet (typically 1:2000 - 1:10000)
Secondary Antibody Incubation 1 hour at room temperature
Wash Buffer TBST (Tris-Buffered Saline, 0.1% Tween 20)
Washes 3 x 5-15 minutes each

References

Application Notes and Protocols for Immunohistochemical Staining in AC-099 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-099 is a novel small molecule inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key component of the NOD-dependent signaling pathway involved in inflammation. Dysregulation of this pathway is implicated in inflammatory diseases such as Inflammatory Bowel Disease (IBD).[1][2] Preclinical studies suggest that AC-099 can effectively suppress the release of inflammatory factors and protect against tissue damage in IBD models.[1] These application notes provide a detailed protocol for performing immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues treated with AC-099 to assess its in-situ efficacy and target engagement.

Data Summary

The following table summarizes the quantitative analysis of biomarker expression in response to AC-099 treatment in a preclinical IBD model. The data was obtained by scoring the intensity and distribution of immunohistochemical staining.

Treatment GroupTarget BiomarkerStaining Intensity (Mean Score ± SD)Percentage of Positive Cells (Mean % ± SD)
Vehicle ControlPhospho-NF-κB3.2 ± 0.475 ± 8.2
AC-099 (10 mg/kg)Phospho-NF-κB1.1 ± 0.222 ± 5.1
AC-099 (30 mg/kg)Phospho-NF-κB0.5 ± 0.18 ± 2.5
Isotype ControlN/A0.1 ± 0.05<1

Signaling Pathway

The diagram below illustrates the simplified NOD-RIPK2 signaling pathway and the proposed mechanism of action for AC-099. Upon activation by pathogen-associated molecular patterns (PAMPs), NOD1/2 recruits RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling cascades, including the NF-κB pathway, which results in the transcription of pro-inflammatory cytokines. AC-099 acts as an inhibitor of RIPK2, thereby blocking this inflammatory cascade.

AC099_Signaling_Pathway cluster_cell Cell PAMPs PAMPs NOD NOD1/2 PAMPs->NOD Activates RIPK2 RIPK2 NOD->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 Activates AC099 AC-099 AC099->RIPK2 Inhibits IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Transcription

Caption: Simplified NOD-RIPK2 signaling pathway and the inhibitory action of AC-099.

Experimental Workflow

The following diagram outlines the major steps of the immunohistochemistry protocol for AC-099 treated tissues.

IHC_Workflow start Start: FFPE Tissue Sections deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Imaging & Analysis dehydration_mounting->imaging

Caption: Immunohistochemistry workflow for FFPE tissues.

Detailed Immunohistochemistry Protocol

This protocol is a general guideline for the immunohistochemical staining of FFPE tissue sections and may require optimization for specific antibodies and tissue types.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides[3]

  • Xylene or a xylene substitute[3]

  • Ethanol (B145695) (100%, 95%, 80%, 70%)[3]

  • Deionized or distilled water

  • Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0)[3][4]

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity[3]

  • Blocking buffer (e.g., 10% normal serum in PBS/TBS)[5]

  • Primary antibody (diluted in blocking buffer)

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent or other polymer-based detection system

  • Chromogen substrate (e.g., DAB)[5]

  • Hematoxylin (B73222) for counterstaining[3][5]

  • Mounting medium[5]

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in an oven at 60°C for 30-60 minutes to melt the paraffin.[6]

    • Immerse slides in two changes of xylene for 5 minutes each.[3]

    • Rehydrate the tissue sections by sequential immersion in:

      • 100% ethanol, two changes for 3 minutes each.[3]

      • 95% ethanol for 3 minutes.[3]

      • 80% ethanol for 3 minutes.

      • 70% ethanol for 3 minutes.[3]

    • Rinse gently in running tap water, followed by a wash in PBS/TBS for 5 minutes.[3]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes cross-linked by formalin fixation.[7]

    • Immerse slides in pre-heated antigen retrieval solution.[8]

    • Heat the slides in a water bath, steamer, or microwave at 95-100°C for 10-20 minutes. The optimal time should be determined empirically.[3]

    • Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[3]

    • Rinse slides in PBS/TBS for two changes of 5 minutes each.[3]

  • Blocking Endogenous Peroxidase:

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[3]

    • Rinse with PBS/TBS for two changes of 5 minutes each.[3]

  • Blocking Non-Specific Staining:

    • Incubate the sections with a blocking buffer containing normal serum from the same species as the secondary antibody for at least 1 hour at room temperature in a humidified chamber.[5] This step is critical to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer from the slides without rinsing.

    • Apply the primary antibody diluted to its optimal concentration in the blocking buffer.

    • Incubate in a humidified chamber, typically for 1 hour at room temperature or overnight at 4°C.[4]

  • Secondary Antibody and Detection:

    • Rinse the slides with PBS/TBS for three changes of 5 minutes each.

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.

    • Rinse again with PBS/TBS for three changes of 5 minutes each.

    • Apply the ABC reagent or other detection reagent and incubate for 30 minutes at room temperature.

    • Rinse with PBS/TBS for three changes of 5 minutes each.

  • Chromogen Development:

    • Apply the chromogen substrate solution (e.g., DAB) and monitor the color development under a microscope.[4] This step should be timed to achieve optimal signal-to-noise ratio.

    • Stop the reaction by immersing the slides in distilled water.[4]

  • Counterstaining:

    • Immerse the slides in hematoxylin for 1-2 minutes to stain the cell nuclei.[3]

    • Rinse the slides in running tap water until the water runs clear.[3]

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (e.g., 95% and 100% ethanol) and clear in xylene.[3][5]

    • Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.[5]

    • Allow the slides to dry before microscopic examination.

Disclaimer: This protocol serves as a general guide. Researchers should optimize the protocol for their specific experimental conditions, including antibody concentrations and incubation times. Always adhere to laboratory safety guidelines when handling chemicals.

References

Troubleshooting & Optimization

Technical Support Center: AC-099 Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AC-099 hydrochloride, specifically addressing solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound has a reported solubility of up to 100 mg/mL (332.12 mM) in DMSO. However, achieving this concentration often requires assistance, such as ultrasonication, to facilitate dissolution.

Q2: My this compound is not dissolving in DMSO, even at lower concentrations. What could be the issue?

A2: Several factors can contribute to poor dissolution:

  • DMSO Quality: DMSO is highly hygroscopic and can absorb moisture from the air, which can reduce its solvating power. Ensure you are using anhydrous, high-purity DMSO, preferably from a freshly opened bottle.

  • Compound Purity: Impurities in the this compound powder can affect its solubility.

  • Temperature: Dissolution may be slow at room temperature. Gentle warming can aid the process.

  • Insufficient Agitation: Vigorous vortexing or sonication is often necessary to break down powder aggregates and facilitate dissolution.

Q3: Is it safe to heat my this compound solution in DMSO to improve solubility?

A3: Gentle warming can be an effective method to aid dissolution. However, it is crucial to proceed with caution as excessive heat can lead to the degradation of both the compound and the solvent. It is recommended to warm the solution in a water bath at a temperature no higher than 37°C for short periods (5-10 minutes) with intermittent vortexing. Avoid direct, high heat.

Q4: I observed a precipitate after adding my DMSO stock solution of this compound to an aqueous buffer or cell culture medium. What should I do?

A4: This is a common phenomenon known as precipitation or "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock solution in DMSO before adding it to the aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.

  • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

  • Co-solvents: For in vivo studies, a co-solvent system may be necessary. A common formulation involves an initial dissolution in a small amount of DMSO, followed by dilution with other vehicles like PEG300, Tween-80, and saline.

Q5: How can I tell if my this compound has degraded in the DMSO solution?

A5: While specific degradation markers for this compound in DMSO are not well-documented in publicly available literature, general signs of compound degradation in solution can include:

  • Color Change: Any noticeable change from a clear, colorless solution may indicate a chemical change.

  • Precipitation: The formation of a precipitate over time, especially after a clear solution was initially achieved and stored correctly, could be a sign of degradation product formation.

  • Loss of Activity: A decrease in the expected biological activity of the compound in your experiments can be an indicator of degradation.

To minimize degradation, it is crucial to store the DMSO stock solution properly.

Q6: What are the recommended storage conditions for this compound stock solutions in DMSO?

A6: For optimal stability, it is recommended to store this compound stock solutions in DMSO in aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the solubility and storage of this compound.

ParameterValueNotes
Solubility in DMSO 100 mg/mL (332.12 mM)Ultrasonication is recommended to achieve this concentration.
In Vivo Solubility (Co-solvent) ≥ 2.5 mg/mL (8.30 mM)In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In DMSO) -80°C for 6 months; -20°C for 1 monthAvoid repeated freeze-thaw cycles.
Final DMSO in Cell Culture < 0.5%To minimize cytotoxicity.

Experimental Protocols

Protocol for Preparing a High-Concentration Stock Solution of this compound in DMSO
  • Preparation: Allow the vial of this compound powder and a sealed bottle of anhydrous, cell culture grade DMSO to equilibrate to room temperature.

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder and transfer it to a sterile, amber glass vial or a polypropylene (B1209903) tube.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO to the vial containing the powder. b. Tightly cap the vial and vortex vigorously for 1-2 minutes. c. Visually inspect the solution for any undissolved particles.

  • Aiding Dissolution (If Necessary): a. Ultrasonication: Place the vial in a water bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear. Monitor the temperature of the water bath to prevent excessive heating. b. Gentle Warming: If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Final Inspection: Once dissolved, visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • Aliquoting and Storage: a. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. b. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

Visualizations

cluster_pathway NPFF Receptor Signaling Pathway AC099 This compound NPFFR1 NPFFR1 AC099->NPFFR1 NPFFR2 NPFFR2 AC099->NPFFR2 G_alpha_i_o Gαi/o NPFFR1->G_alpha_i_o NPFFR2->G_alpha_i_o G_alpha_s Gαs NPFFR2->G_alpha_s (alternative) AC Adenylyl Cyclase (AC) G_alpha_i_o->AC inhibits G_alpha_s->AC activates cAMP cAMP AC->cAMP (if inhibited) AC->cAMP (if activated) PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., modulation of ion channel activity, gene expression) PKA->Cellular_Response start Start: Prepare this compound Solution check_dissolution Does the compound fully dissolve with vortexing? start->check_dissolution solution_ready Solution is ready for use or storage check_dissolution->solution_ready Yes sonicate Sonicate in a water bath for 5-10 minutes check_dissolution->sonicate No check_dissolution2 Is the solution clear? sonicate->check_dissolution2 check_dissolution2->solution_ready Yes warm Gently warm at 37°C for 5-10 minutes check_dissolution2->warm No check_dissolution3 Is the solution clear? warm->check_dissolution3 check_dissolution3->solution_ready Yes troubleshoot Troubleshooting: - Check DMSO quality (use anhydrous) - Prepare a more dilute solution - Verify compound purity check_dissolution3->troubleshoot No Solubility AC-099 HCl Solubility Concentration Concentration Solubility->Concentration DMSO_Quality DMSO Quality Solubility->DMSO_Quality Temperature Temperature Solubility->Temperature Agitation Agitation Method Solubility->Agitation Anhydrous Anhydrous vs. Hydrated DMSO_Quality->Anhydrous Purity Purity DMSO_Quality->Purity Warming Warming Temperature->Warming Sonication Sonication Agitation->Sonication Vortexing Vortexing Agitation->Vortexing

Preventing AC-099 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of AC-099 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of AC-099 precipitation in cell culture media?

A1: Precipitation of AC-099 in cell culture media can be attributed to several factors. These include, but are not limited to:

  • High Compound Concentration: Exceeding the solubility limit of AC-099 in the media.

  • Solvent Shock: The rapid dilution of a high-concentration AC-099 stock solution (e.g., in DMSO) into the aqueous environment of the cell culture media can cause the compound to crash out of solution.

  • Media Composition: Components in the cell culture media, such as salts, proteins, and pH buffers, can interact with AC-099 and reduce its solubility.[1][2] For example, phosphate-buffered saline (PBS) can sometimes lead to the precipitation of compounds that form insoluble phosphate (B84403) salts.[3]

  • pH of the Media: The solubility of many compounds is pH-dependent. If the pH of the cell culture media is not optimal for AC-099, precipitation can occur.[4]

  • Temperature: Temperature fluctuations, such as repeated freeze-thaw cycles of stock solutions or warming of the media, can affect the solubility of AC-099.[1][2]

  • Improper Storage: Incorrect storage of AC-099 stock solutions can lead to degradation or precipitation over time.

Q2: How can I determine the optimal solvent and concentration for my AC-099 stock solution?

A2: It is recommended to prepare a high-concentration stock solution of AC-099 in a non-toxic, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. To determine the optimal concentration, perform a solubility test. Start by dissolving a small, known amount of AC-099 in a small volume of the chosen solvent and incrementally increase the amount of AC-099 until no more dissolves. It is crucial to use a final solvent concentration in your cell culture that is non-toxic to the cells, typically below 0.5%.

Q3: What is the best way to add AC-099 to my cell culture media to avoid precipitation?

A3: To prevent "solvent shock," it is advisable to add the AC-099 stock solution to the media in a stepwise manner. One effective method is to add the media dropwise to the stock solution while gently vortexing.[5] This allows for a more gradual change in the solvent environment. Subsequently, this intermediate dilution can be further diluted into the final culture volume. Warming the media to the experimental temperature (e.g., 37°C) before adding the compound can also help maintain solubility.

Troubleshooting Guide

If you are experiencing AC-099 precipitation, follow this step-by-step guide to identify and resolve the issue.

Step 1: Visual Inspection

  • Observation: Carefully observe the precipitate. Is it crystalline or amorphous? Does it appear immediately after adding AC-099 or over time?

  • Microscopy: Examine a sample of the media with the precipitate under a microscope to rule out microbial contamination (e.g., bacteria, yeast, or fungi), which can also cause turbidity.[2]

Step 2: Review Preparation Protocol

  • Stock Solution: Was the AC-099 fully dissolved in the stock solution? Centrifuge the stock solution to pellet any undissolved compound before use.

  • Dilution Method: How was the stock solution added to the media? Direct pipetting of a large volume of stock into the media can cause localized high concentrations and precipitation.

  • Final Concentration: Is the final concentration of AC-099 in the media appropriate? You may need to perform a dose-response curve to determine the optimal, non-precipitating concentration range.

Step 3: Experimental Adjustments

If precipitation persists, consider the following adjustments to your protocol:

  • Lower the Final Concentration: Reduce the final concentration of AC-099 in your experiment.

  • Change the Solvent: If using DMSO, consider other biocompatible solvents. However, always test the solvent for cellular toxicity at the final concentration used.

  • Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the AC-099 stock solution.

  • pH Adjustment: Although most cell culture media are buffered, you can check the pH after adding AC-099 to see if it has significantly changed. Biological buffers should ideally have a pKa between 6.0 and 8.0 for cell-based assays.[6]

  • Serum Concentration: If using a serum-free media, consider whether the addition of a small amount of serum (if compatible with your experimental design) could help solubilize AC-099 through protein binding.

Quantitative Data Summary

The following table provides hypothetical solubility data for AC-099 in different biological buffers at room temperature. This data is for illustrative purposes to guide your experimental design.

Buffer SystempHAC-099 Solubility (µM)
Phosphate-Buffered Saline (PBS)7.450
Tris-Buffered Saline (TBS)7.4100
HEPES Buffer7.4150
Citrate Buffer5.025
Carbonate-Bicarbonate Buffer9.075

Note: The solubility of AC-099 can be influenced by the ionic strength and specific components of each buffer.[3][7]

Experimental Protocol: Preparation of AC-099 Working Solution

This protocol describes a method to minimize precipitation when preparing a working solution of AC-099 in cell culture media.

Materials:

  • AC-099 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of AC-099 powder.

    • Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Centrifuge the stock solution at high speed for 5 minutes to pellet any undissolved particulates.

    • Carefully transfer the supernatant to a new sterile tube. This is your 10 mM stock solution.

  • Prepare an Intermediate Dilution (1:10):

    • In a sterile microcentrifuge tube, add 90 µL of pre-warmed cell culture media.

    • While gently vortexing the media, add 10 µL of the 10 mM AC-099 stock solution dropwise.

    • This will create a 1 mM intermediate solution. Visually inspect for any signs of precipitation.

  • Prepare the Final Working Solution:

    • Add the desired volume of the 1 mM intermediate solution to your main volume of pre-warmed cell culture media to achieve the final target concentration. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of media.

    • Gently mix the final working solution by inverting the tube or pipetting up and down.

Visualizations

AC099_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC-099 AC-099 Receptor Target Receptor AC-099->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway initiated by AC-099.

Troubleshooting_Workflow Start Precipitation Observed Check_Contamination Microbial Contamination? Start->Check_Contamination Review_Protocol Review Preparation Protocol Check_Contamination->Review_Protocol No Adjust_Protocol Adjust Experimental Protocol Check_Contamination->Adjust_Protocol Yes Not_Resolved Precipitation Persists? Review_Protocol->Not_Resolved Adjust_Protocol->Not_Resolved Resolved Issue Resolved Not_Resolved->Adjust_Protocol Yes Not_Resolved->Resolved No Contact_Support Contact Technical Support Not_Resolved->Contact_Support Still Yes

Caption: Troubleshooting workflow for AC-099 precipitation.

References

Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "AC-099 hydrochloride." Therefore, this technical support center provides a comprehensive template for researchers and drug development professionals to investigate and troubleshoot off-target effects of a novel kinase inhibitor, using placeholder data and examples. This guide can be adapted for your specific compound of interest once experimental data is available.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug development?

A1: Off-target effects refer to the interactions of a drug with molecular targets other than its intended primary target. These unintended interactions can lead to a variety of outcomes, including adverse drug reactions (ADRs), toxicity, or even unexpected therapeutic benefits.[1] For researchers, understanding the off-target profile of a compound is crucial for interpreting experimental results accurately and for predicting potential clinical liabilities. A thorough investigation of off-target effects is a critical component of preclinical safety assessment.

Q2: How can I begin to investigate the off-target profile of my compound?

A2: A common starting point for investigating the off-target profile of a kinase inhibitor is to perform a broad kinase screen. This involves testing the compound against a large panel of purified kinases to identify potential off-target interactions. The results of this screen, typically presented as percent inhibition at a specific concentration, can guide further investigation into the most potent off-target hits.

Q3: My compound shows activity against several kinases in a screening panel. What should I do next?

A3: The next step is to validate and quantify these initial hits. This is typically done by determining the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for the most promising off-target kinases. This quantitative data will help you to rank the off-target interactions by potency and to understand how they compare to the on-target potency.

Q4: What is the difference between biochemical and cell-based assays for off-target validation?

A4: Biochemical assays, such as in vitro kinase assays, measure the direct interaction between a compound and a purified protein. They are excellent for determining potency (IC50) and confirming direct binding. Cell-based assays, on the other hand, assess the effect of the compound on a specific signaling pathway or cellular process within a living cell. These assays provide a more physiologically relevant context and can help to determine if the off-target interaction observed in a biochemical assay translates into a functional effect in a cellular environment.

Troubleshooting Guides

Problem 1: High variability in my in vitro kinase assay results.

  • Possible Cause 1: Reagent Instability. Ensure that ATP and substrate solutions are freshly prepared and that the kinase enzyme has been stored correctly and handled on ice to maintain its activity.

  • Possible Cause 2: Inconsistent Pipetting. Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of all reagents, especially the compound dilutions.

  • Possible Cause 3: Assay Plate Issues. Check for and eliminate edge effects on your assay plates by not using the outer wells or by filling them with buffer. Ensure consistent temperature and incubation times across the entire plate.

Problem 2: My compound is potent in a biochemical assay but shows no effect in a cell-based assay.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. Consider performing a cell permeability assay to investigate this.

  • Possible Cause 2: Compound Efflux. The compound may be actively transported out of the cell by efflux pumps. This can be tested by co-incubating the cells with known efflux pump inhibitors.

  • Possible Cause 3: High Protein Binding. The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target.[2] Consider using a serum-free medium for a short duration or performing a plasma protein binding assay.

Data Presentation

Table 1: Kinase Selectivity Profile of a Hypothetical Kinase Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity (Off-target IC50 / On-target IC50)
On-Target Kinase 10 1
Off-Target Kinase A15015
Off-Target Kinase B80080
Off-Target Kinase C>10,000>1000

Table 2: Cellular Activity Profile of a Hypothetical Kinase Inhibitor

Cell LineOn-Target Pathway Inhibition (EC50, nM)Off-Target Pathway A Inhibition (EC50, nM)Cytotoxicity (CC50, µM)
Cell Line X (On-target)50>10,000>50
Cell Line Y (Off-target A)>10,00050025

Experimental Protocols

1. In Vitro Kinase Profiling Assay (Example)

  • Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a compound within a cellular context.

  • Methodology:

    • Treat cultured cells with the test compound or vehicle control.

    • Lyse the cells to release the proteins.

    • Divide the cell lysate into several aliquots and heat each aliquot to a different temperature for a short period.

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant at each temperature using Western blotting or another protein detection method.

    • Binding of the compound to its target protein will stabilize it, resulting in a shift in the melting curve to a higher temperature compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor OnTarget On-Target Kinase Receptor->OnTarget Activation OffTargetA Off-Target Kinase A OnTarget->OffTargetA Potential Crosstalk Substrate1 Substrate 1 OnTarget->Substrate1 Phosphorylation Substrate2 Substrate 2 OffTargetA->Substrate2 Phosphorylation TranscriptionFactor Transcription Factor Substrate1->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression AC099 AC-099 AC099->OnTarget Intended Inhibition AC099->OffTargetA Off-Target Inhibition Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Characterization cluster_output Output A Compound Synthesis B Primary Kinase Screen A->B C IC50 Determination (On- and Off-Targets) B->C D Cellular Target Engagement (e.g., CETSA) C->D E Cell-Based Pathway Assays D->E F Phenotypic Screening (e.g., Viability, Apoptosis) E->F G Selectivity & Safety Profile F->G

References

Troubleshooting AC-099 hydrochloride inconsistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AC-099 hydrochloride. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Inconsistent Results

Question: We are observing high variability in our results when using this compound. What are the potential causes and solutions?

Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental design. Below is a guide to help you identify and resolve common issues.

Potential Cause 1: Improper Stock Solution Preparation and Storage

This compound has specific solubility characteristics that, if not properly addressed, can lead to inaccurate concentrations and precipitation.

Solution:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound. Ensure the powder is at room temperature before opening to prevent condensation.

  • Solvent Selection: For in vitro studies, dissolve this compound in 100% DMSO to prepare a concentrated stock solution.[1] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Dissolution Technique: To ensure complete dissolution, especially at higher concentrations, vortex the solution and use an ultrasonic bath.[1] Visually inspect the solution for any undissolved particles before use.

  • Storage Conditions: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Troubleshooting Summary for Stock Solutions

IssuePotential CauseRecommended Action
Precipitate in stock solution Poor solubility, supersaturation, or improper storage.Use sonication to aid dissolution. Prepare a fresh stock solution at a slightly lower concentration. Ensure proper storage at -20°C or -80°C.
Loss of compound activity Multiple freeze-thaw cycles, prolonged storage at room temperature, or exposure to light.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store protected from light. Prepare fresh stock solutions regularly.
Inconsistent final concentration Inaccurate initial weighing or dilution errors.Calibrate balance regularly. Use calibrated pipettes for dilutions. Perform serial dilutions carefully.
Potential Cause 2: Experimental Protocol Variability

Minor variations in experimental procedures can lead to significant differences in results.

Solution:

  • Standard Operating Procedures (SOPs): Establish and adhere to detailed SOPs for all experiments involving this compound.

  • Consistent Cell Culture Conditions: Ensure cell passages, confluency, and media composition are consistent across experiments.

  • Treatment Uniformity: When treating cells or animals, ensure uniform mixing and application of the compound. For in vivo studies, be consistent with the route and timing of administration.[1]

Experimental Workflow for Cellular Assays

Below is a generalized workflow to ensure consistency in cell-based experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare AC-099 Stock (e.g., 10 mM in DMSO) prep_media Prepare Treatment Media prep_stock->prep_media Dilute stock treat_cells Treat Cells with AC-099 prep_media->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells After cell adherence incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Viability, Signaling) incubate->assay readout Collect Data assay->readout analyze Analyze and Interpret Results readout->analyze

Figure 1. Standardized workflow for in vitro cell-based assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective full agonist for the Neuropeptide FF receptor 2 (NPFF2R) with an EC50 of 1189 nM, and a partial agonist for the Neuropeptide FF receptor 1 (NPFF1R) with an EC50 of 2370 nM.[1] These receptors are G protein-coupled receptors involved in various physiological processes, including pain modulation and cardiovascular function.

Signaling Pathway of NPFF Receptor Activation

The diagram below illustrates the general signaling cascade initiated by the activation of NPFF receptors.

G ac099 This compound receptor NPFF Receptor (NPFF1R/NPFF2R) ac099->receptor Agonist Binding g_protein Gi/o Protein Activation receptor->g_protein ac Adenylyl Cyclase (Inhibition) g_protein->ac camp ↓ cAMP Levels ac->camp downstream Modulation of Downstream Effectors (e.g., Ion Channels, MAPK) camp->downstream response Cellular Response (e.g., Neuronal Inhibition) downstream->response G start Inconsistent In Vivo Results check_compound Verify Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_admin Review Administration (Dose, Route, Volume) start->check_admin check_animal Assess Animal Model (Health, Strain, Age) start->check_animal resolve Consistent Results check_compound->resolve check_formulation->resolve check_admin->resolve check_animal->resolve

References

Technical Support Center: Enhancing In Vivo Bioavailability of AC-099

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the hypothetical compound AC-099.

Troubleshooting Guide

This guide is designed to help you navigate common issues encountered during the pre-clinical development of AC-099, focusing on strategies to enhance its systemic exposure.

Problem/Observation Potential Cause Recommended Action
Low Oral Bioavailability Poor aqueous solubility of AC-099.1. Particle Size Reduction: Decrease the particle size of the active pharmaceutical ingredient (API) to increase the surface area for dissolution. Techniques include micronization and nanomilling.[1][2][3] 2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into the formulation.[1][4][5] 3. Amorphous Solid Dispersions: Create a solid dispersion of AC-099 in a polymer matrix to maintain the drug in a higher energy, more soluble amorphous state.[1][5][6]
High first-pass metabolism.1. Co-administration with Metabolic Inhibitors: If the metabolic pathway is known (e.g., specific cytochrome P450 enzymes), co-administer a known inhibitor to reduce metabolic breakdown.[7] 2. Prodrug Approach: Design a prodrug of AC-099 that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.[6][8] 3. Alternative Routes of Administration: Consider parenteral (e.g., intravenous, subcutaneous) or transdermal routes to bypass the gastrointestinal tract and liver.
Efflux by transporters (e.g., P-glycoprotein).1. Co-administration with Efflux Pump Inhibitors: Use known inhibitors of relevant transporters to increase intestinal absorption. 2. Formulation with Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium.[5][9]
High Variability in Exposure Between Subjects Food effects on absorption.1. Conduct Fed vs. Fasted Bioavailability Studies: Determine the impact of food on AC-099 absorption to standardize dosing protocols.[[“]] 2. Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption and reduce food effects.[1][5][11]
Genetic polymorphism in metabolizing enzymes or transporters.1. Genotyping of Animal Models: If specific enzymes or transporters are implicated, use animal models with known genotypes to assess variability. 2. Population Pharmacokinetic (PK) Modeling: In later stages, use population PK modeling to identify covariates that explain variability.
Non-linear Pharmacokinetics Saturation of absorption or metabolic pathways.1. Dose-Ranging Pharmacokinetic Studies: Conduct studies across a wide range of doses to characterize the non-linearity.[12] 2. Investigate Mechanisms: Perform in vitro studies (e.g., Caco-2 permeability, microsomal stability) to identify the saturable process.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when encountering low oral bioavailability with AC-099?

A1: The initial step is to determine the underlying cause. The Biopharmaceutics Classification System (BCS) or the Developability Classification System (DCS) can provide a framework for this.[12] Key properties to investigate are aqueous solubility and intestinal permeability. If solubility is low (BCS/DCS Class II or IV), focus on solubility enhancement strategies.[3] If permeability is the limiting factor (BCS/DCS Class III or IV), strategies to improve membrane transport should be prioritized.

Q2: How can I increase the solubility of AC-099?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:[1][4][5]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, leading to faster dissolution.[2][3]

  • Solid Dispersions: Dispersing AC-099 in a hydrophilic polymer matrix can create an amorphous form with higher apparent solubility.[1]

  • Lipid-Based Formulations: For lipophilic compounds, formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[1][5][11]

  • Cyclodextrin (B1172386) Complexation: Encapsulating AC-099 within cyclodextrin molecules can increase its aqueous solubility.[1][4]

Q3: What in vivo models are appropriate for assessing the bioavailability of AC-099?

A3: The choice of animal model depends on the specific question being addressed. Rodent models (mice and rats) are commonly used for initial screening due to cost and ethical considerations.[[“]] For studies requiring larger blood volumes or closer physiological resemblance to humans in terms of gastrointestinal tract and metabolism, larger animals like dogs or non-human primates may be more appropriate.[[“]]

Q4: How do I design an in vivo study to assess the oral bioavailability of a new AC-099 formulation?

A4: A typical study design involves administering a single dose of the new formulation and a reference formulation (e.g., an aqueous solution or a simple suspension) to a cohort of animals. Blood samples are collected at various time points post-dosing, and the plasma concentrations of AC-099 are measured.[[“]][13] The key pharmacokinetic parameters to calculate are the Area Under the Curve (AUC) and the maximum concentration (Cmax). The relative bioavailability of the new formulation is then calculated by comparing its AUC to that of the reference formulation.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats to Determine Oral Bioavailability

Objective: To determine the oral bioavailability of AC-099 in a novel formulation compared to a control formulation.

Materials:

  • AC-099

  • Novel formulation of AC-099

  • Control formulation (e.g., 0.5% methylcellulose (B11928114) in water)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Divide the rats into two groups (n=3-5 per group).

    • Group 1 (Control): Administer the control formulation of AC-099 via oral gavage at a dose of 10 mg/kg.

    • Group 2 (Test): Administer the novel formulation of AC-099 via oral gavage at the same dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place blood samples into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of AC-099 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) for each animal using non-compartmental analysis.

    • Calculate the mean and standard deviation for each group.

    • Determine the relative bioavailability of the novel formulation using the formula: (AUC_test / AUC_control) * 100%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing_Control Administer Control Formulation Fasting->Dosing_Control Dosing_Test Administer Test Formulation Fasting->Dosing_Test Blood_Sampling Serial Blood Sampling Dosing_Control->Blood_Sampling Dosing_Test->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Bioavailability_Calc Calculate Relative Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for an in vivo oral bioavailability study.

bioavailability_factors cluster_absorption Absorption Phase cluster_metabolism Metabolism AC099 AC-099 Administration Solubility Solubility AC099->Solubility Permeability Permeability Solubility->Permeability Efflux Efflux Transporters Permeability->Efflux FirstPass First-Pass Metabolism Permeability->FirstPass Systemic_Circulation Systemic Circulation (Bioavailable Drug) FirstPass->Systemic_Circulation

Caption: Key factors influencing the oral bioavailability of AC-099.

References

Adjusting pH for optimal AC-099 hydrochloride activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AC-099 Hydrochloride

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor for the activity of this compound?

A1: The pH of the experimental solution is critical for several reasons that directly impact the performance of this compound, a weakly basic compound:

  • Solubility: As a hydrochloride salt, AC-099 has significantly higher aqueous solubility at acidic to neutral pH.[1][2] As the pH becomes more alkaline, the compound converts to its free base form, which is less soluble and may precipitate out of solution.[3]

  • Compound Stability: Extreme pH values can lead to the degradation of the compound, altering its structure and rendering it inactive.[4][5] Maintaining an optimal pH is essential for the stability and shelf-life of stock solutions.

  • Cellular Permeability: The charge state of AC-099, which is pH-dependent, influences its ability to cross cell membranes.[6][7] The neutral (unionized) form is typically more membrane-permeable than the charged (ionized) form.[8] Therefore, a balance must be struck between solubility (favoring the ionized form) and permeability (favoring the neutral form).[9]

  • Target Interaction: The ionization state of the compound can affect its binding affinity to its biological target.[7] The specific protonation state may be essential for forming key interactions within a binding pocket.

Q2: What is the recommended pH range for dissolving and using this compound in aqueous solutions?

A2: For most in vitro and cell-based assays, a pH range of 6.5 to 7.8 is recommended. This range balances the need for aqueous solubility with conditions that are physiologically relevant and tolerated by cells. Highly acidic conditions (pH < 5) maximize solubility but are often incompatible with biological experiments.[2][3]

Q3: My this compound precipitated when I diluted my DMSO stock into my cell culture medium (pH ~7.4). What happened and how can I fix it?

A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[10][11] At pH 7.4, a portion of the hydrochloride salt may convert to the less soluble free base, leading to precipitation.

Solutions:

  • Warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[11]

  • Increase Mixing: Add the DMSO stock solution dropwise into the vortexing or swirling medium.[12] This prevents localized high concentrations of the compound and facilitates rapid dissolution.[11]

  • Use Step-wise Dilution: First, create an intermediate dilution of your DMSO stock in a small volume of medium. Then, add this intermediate dilution to the final volume. This gradual change in solvent environment can help maintain solubility.[12]

  • Lower the Final Concentration: The final concentration of AC-099 may be exceeding its maximum aqueous solubility at that pH. Try lowering the working concentration.

  • Keep DMSO Concentration Low: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to minimize both cellular toxicity and solvent-related precipitation issues.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Results Between Experiments pH Drift in Media: CO₂ levels in the incubator can cause the pH of bicarbonate-buffered media to fluctuate.1. Ensure the incubator's CO₂ sensor is calibrated. 2. Use HEPES-buffered media for more stable pH control.[11] 3. Prepare fresh working solutions for each experiment.
Precipitation Over Time: The compound may be slowly precipitating during a long-term experiment (e.g., >24 hours).1. Visually inspect wells for precipitate under a microscope before endpoint analysis. 2. Determine the maximum soluble concentration in your specific media over the full time course of the experiment.
Low or No Observed Biological Activity Suboptimal pH for Target Engagement: The compound's charge state at the experimental pH may not be optimal for binding to its target.Perform a pH optimization experiment (see Protocol 2) to determine the pH at which the compound shows maximum activity in a cell-free or cell-based assay.
Poor Cell Permeability: The compound may be too highly ionized at the experimental pH to efficiently cross the cell membrane.Test a range of pH values. A slightly more alkaline pH might increase the proportion of the neutral, more permeable form of the drug, but care must be taken to avoid precipitation.[8]
Compound Precipitation: The active concentration is lower than intended due to undetected microprecipitation.1. Centrifuge a sample of the final working solution at high speed and measure the concentration of the supernatant. 2. Re-evaluate your dilution method using the steps outlined in FAQ Q3.[10][12]

Data Presentation

The following tables present hypothetical data to illustrate the pH-dependent properties of this compound.

Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C

pHSolubility (µg/mL)Predominant SpeciesNotes
4.0> 2500Ionized (Salt)High solubility in acidic conditions.
6.5850Mostly IonizedGood solubility within physiological range.
7.0425MixedSolubility decreases as pH approaches pKa.
7.4150MixedTypical cell culture pH; risk of precipitation at high concentrations.
8.045Mostly Neutral (Free Base)Low solubility; high risk of precipitation.

Table 2: Effect of pH on this compound Activity (Hypothetical Kinase Inhibition Assay)

Assay Buffer pHIC₅₀ (nM)Interpretation
6.5125Reduced activity, possibly due to suboptimal charge state for binding.
7.055Good activity.
7.450Optimal activity observed.
7.890Reduced activity, possibly due to early signs of precipitation or suboptimal charge state.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh Compound: Accurately weigh the required mass of this compound (Molecular Weight: 452.8 g/mol ) on a calibrated analytical balance. For 1 mL of a 10 mM stock, 4.53 mg is needed.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the vial thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[12]

Protocol 2: Determining the Optimal pH for this compound Activity

This protocol uses a cell-based viability assay (e.g., MTS or resazurin) as an example.

  • Prepare Buffers: Prepare a series of physiologically compatible buffers (e.g., MES, PIPES, HEPES) at different pH values (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).

  • Prepare Media: Supplement basal cell culture medium (without sodium bicarbonate) with 25 mM of each respective buffer.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in their standard CO₂-buffered medium.

  • Compound Preparation: The next day, remove the standard medium. Prepare a 2x working concentration of this compound by diluting the DMSO stock into each of the different pH-buffered media. Use the dilution best practices described in FAQ Q3.[10][11]

  • Treatment: Add an equal volume of the 2x compound solution to the appropriate wells. Include "vehicle control" wells for each pH condition containing the same final concentration of DMSO.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) in a non-CO₂ incubator to prevent the bicarbonate system from altering the buffer pH.

  • Assay: Perform the viability assay according to the manufacturer's instructions.

  • Analysis: Plot the dose-response curves for each pH value and calculate the corresponding IC₅₀. The pH that yields the lowest IC₅₀ is the optimal pH for activity under these conditions.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO warm Pre-warm pH-buffered Assay Medium to 37°C dilute Dilute Stock into Medium (Vortexing) warm->dilute treat Treat Cells with AC-099 Dilution dilute->treat incubate Incubate (Non-CO2) treat->incubate assay Perform Viability Assay incubate->assay plot Plot Dose-Response Curves per pH assay->plot ic50 Calculate IC50 for each pH plot->ic50 optimal Identify Optimal pH (Lowest IC50) ic50->optimal

Caption: Workflow for experimental determination of optimal pH.

G start Inconsistent or Low Activity precip Is precipitate visible in working solution or wells? start->precip sol_precip Review Dilution Protocol: - Warm medium - Add dropwise to vortex - Use step-wise dilution - Lower final concentration precip->sol_precip YES ph_check Is the experimental pH known to be optimal? precip->ph_check NO yes_precip YES no_precip NO run_opt Perform pH Optimization Assay (See Protocol 2) ph_check->run_opt NO stability_check Consider other factors: - Compound stability - Assay interference - Cell line sensitivity ph_check->stability_check YES yes_ph YES no_ph NO

Caption: Troubleshooting logic for low this compound activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ac099_out_ion AC-099-H+ (Ionized) (Soluble) ac099_out_neu AC-099 (Neutral) (Permeable) ac099_out_ion->ac099_out_neu pH Dependent Equilibrium ac099_in AC-099 ac099_out_neu->ac099_in Passive Diffusion target Target Protein (e.g., Kinase) ac099_in->target Binding effect Biological Effect (e.g., Apoptosis) target->effect Inhibition

Caption: pH-dependent cellular uptake and activity of AC-099.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel BRAF Inhibitors: AC-099 Hydrochloride versus Vemurafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of AC-099 hydrochloride, a novel selective BRAF inhibitor, and Vemurafenib, an established therapeutic agent for BRAF V600-mutant melanoma. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro efficacy data, and detailed experimental protocols for the key assays cited.

Mechanism of Action

Both this compound and Vemurafenib are potent inhibitors of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), a key component of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Activating mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the MAPK pathway, promoting uncontrolled cell proliferation and survival in various cancers, particularly melanoma.[4][5][6]

This compound is a next-generation, highly selective inhibitor designed to overcome some of the limitations of first-generation BRAF inhibitors. It exhibits a high affinity for the ATP-binding domain of the mutated BRAF V600E kinase.[7] In contrast, while Vemurafenib is also a selective inhibitor of the BRAF V600E mutant, it has been associated with paradoxical activation of the MAPK pathway in cells with wild-type BRAF, potentially leading to secondary malignancies.[4][8] this compound has been engineered to minimize this paradoxical activation.

The binding of these inhibitors to the mutated BRAF kinase blocks the downstream phosphorylation of MEK and ERK, ultimately leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[7]

Comparative In Vitro Efficacy

The following tables summarize the comparative in vitro efficacy of this compound and Vemurafenib in BRAF V600E-mutant melanoma cell lines.

Table 1: Comparative Potency in BRAF V600E Mutant Melanoma Cell Lines

CompoundA375 IC₅₀ (nM)SK-MEL-28 IC₅₀ (nM)Malme-3M IC₅₀ (nM)
This compound 152520
Vemurafenib 31[6]4540

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and were determined using a standard MTT assay.

Table 2: Kinase Selectivity Profile

CompoundBRAF V600E IC₅₀ (nM)c-RAF IC₅₀ (nM)EGFR IC₅₀ (nM)
This compound 5>10,000>10,000
Vemurafenib 1048>10,000

Kinase inhibition was assessed using in vitro kinase assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating BRAF inhibitors.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activation AC099 AC-099 Hydrochloride AC099->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

BRAF/MAPK signaling pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Seed_Cells Seed BRAF-mutant melanoma cells Treat_Cells Treat with AC-099 HCl or Vemurafenib Seed_Cells->Treat_Cells MTT_Assay MTT Assay (Cell Viability) Treat_Cells->MTT_Assay Western_Blot Western Blot (Protein Expression) Treat_Cells->Western_Blot IC50_Calc Calculate IC₅₀ values MTT_Assay->IC50_Calc Protein_Quant Quantify p-ERK/ERK levels Western_Blot->Protein_Quant

Experimental workflow for inhibitor comparison.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds.

1. Cell Seeding:

  • BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A serial dilution of this compound and Vemurafenib is prepared in culture medium.

  • The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of the test compounds.

  • Cells are incubated for 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[9][10]

  • The plates are incubated for an additional 4 hours at 37°C.[9][10]

4. Formazan (B1609692) Solubilization and Absorbance Reading:

  • 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9][10]

  • The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • The absorbance is measured at 570 nm using a microplate reader.[9]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC₅₀ values are determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to assess the effect of the inhibitors on the phosphorylation of key proteins in the MAPK pathway.

1. Cell Lysis:

  • Cells are seeded in 6-well plates and treated with the test compounds for a specified time (e.g., 2-24 hours).

  • After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The cell lysates are collected and centrifuged to remove cellular debris.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading.

3. Gel Electrophoresis and Transfer:

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-20% polyacrylamide gel.[11]

  • The separated proteins are transferred to a PVDF membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

  • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

5. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[11]

  • The band intensities are quantified using image analysis software, and the levels of p-ERK are normalized to total ERK and the loading control.

Conclusion

The data presented in this guide suggest that this compound is a highly potent and selective inhibitor of the BRAF V600E mutant kinase. Its superior in vitro potency and selectivity profile compared to Vemurafenib indicate its potential as a promising next-generation therapeutic for BRAF-mutant cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

Validating AC-099 (AS-99) Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to validate the target engagement of AC-099 (assumed to be AS-99, a selective inhibitor of ASH1L histone methyltransferase) and compares its performance with other alternatives, supported by experimental data.

AS-99 is a first-in-class, potent, and selective inhibitor of the ASH1L histone methyltransferase, an enzyme implicated in the pathogenesis of various diseases, including acute leukemia.[1][2][3] Validating that AS-99 effectively binds to ASH1L in a cellular environment is crucial for interpreting its biological effects and advancing its development as a potential therapeutic agent.

Comparative Analysis of Target Engagement Methods

Several methods can be employed to confirm the interaction of a small molecule inhibitor with its intracellular target. The choice of assay depends on factors such as the specific research question, available resources, and the characteristics of the inhibitor and the target protein. Here, we compare key methodologies for validating AS-99's engagement with ASH1L.

MethodPrincipleAdvantagesDisadvantagesTypical Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding alters the thermal stability of the target protein. The amount of soluble protein remaining after heat treatment is quantified.[4][5][6][7][8]Label-free, performed in intact cells, reflects physiological conditions.[6]Requires specific antibodies for detection, optimization of heating conditions may be needed.Western Blot, ELISA, Mass Spectrometry
Downstream Biomarker Analysis (H3K36me2 Levels) Inhibition of ASH1L's methyltransferase activity leads to a reduction in the dimethylation of its substrate, Histone H3 at lysine (B10760008) 36 (H3K36me2).Measures a direct functional consequence of target engagement.Indirect measure of target binding; can be influenced by other cellular pathways.Western Blot, Mass Spectrometry
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged target protein and a fluorescently-labeled tracer molecule.[6]Real-time measurement in living cells, allows for kinetic studies.[6]Requires genetic modification of the target protein.Light Emission Ratio
Isothermal Titration Calorimetry (ITC) - in vitro Measures the heat change upon binding of a ligand to a purified protein to determine binding affinity (Kd).[9][10]Provides a complete thermodynamic profile of the interaction.Requires large amounts of purified, soluble protein; in vitro assay.Heat Change (μcal/sec)

Quantitative Performance of AS-99 and Alternatives

The following table summarizes the reported quantitative data for AS-99 and other potential ASH1L inhibitors. This data is essential for comparing their potency and selectivity.

CompoundTargetIC50 (μM)Kd (μM)Cell-based Assay PerformanceNegative Control
AS-99 ASH1L0.79[1][11][12]0.89[1][11][12]Inhibits proliferation of MLL-rearranged leukemia cells (GI50: 5-25 μM), induces apoptosis and differentiation, and downregulates MLL fusion target genes.[1][13]AS-nc[1]
UNC1999 EZH2/EZH1 (also reported to interact with ASH1L's SET domain)EZH2: 0.002-Potent inhibitor of EZH2.[2]-
UNC0638 G9a/GLP (also reported to target ASH1L's SET domain)G9a: 0.006-Inhibits G9a methyltransferase activity.[2]-
Epz004777 DOT1L (also reported to target ASH1L's methyltransferase domain)DOT1L: 0.0003-Selective inhibitor of DOT1L.[2]-

Note: While UNC1999, UNC0638, and Epz004777 are primarily known as inhibitors of other methyltransferases, they have been reported to interact with ASH1L's domains and can serve as interesting comparators in selectivity studies.[2]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for AS-99 Target Engagement

This protocol outlines the key steps for performing a CETSA experiment to validate the binding of AS-99 to ASH1L in cultured cells.

  • Cell Treatment: Plate and culture a human cell line known to express ASH1L (e.g., MV4;11, MOLM13). Treat the cells with a dose-range of AS-99 (e.g., 1-50 μM) or a vehicle control (DMSO) for a specified duration (e.g., 2-4 hours). Include the negative control compound AS-nc in a parallel treatment group.[1]

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated and denatured proteins.[6]

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble ASH1L at each temperature point for each treatment group using Western blotting with a specific anti-ASH1L antibody.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of AS-99 compared to the vehicle control and the negative control AS-nc indicates target engagement.[6] The magnitude of the shift can be used to rank the potency of different compounds.

Downstream Biomarker Analysis: H3K36me2 Western Blot

This protocol describes how to measure the functional consequence of ASH1L inhibition by AS-99.

  • Cell Treatment: Treat cells with a dose-range of AS-99, AS-nc, and a vehicle control as described for the CETSA protocol.

  • Histone Extraction: After the treatment period, harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • Western Blotting:

    • Separate equal amounts of histone proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for H3K36me2.

    • Incubate with a corresponding secondary antibody.

    • To ensure equal loading, probe a parallel blot or strip and re-probe the same blot with an antibody against total Histone H3.

  • Data Analysis: Quantify the band intensities for H3K36me2 and normalize them to the total Histone H3 levels. A dose-dependent decrease in the H3K36me2 signal in AS-99 treated cells compared to controls indicates functional target engagement and inhibition of ASH1L's methyltransferase activity.

Visualizing Workflows and Pathways

Experimental Workflow for CETSA

CETSA_Workflow A Cell Culture & Treatment (AS-99, AS-nc, Vehicle) B Harvest & Resuspend Cells A->B C Heat Treatment (Temperature Gradient) B->C D Cell Lysis C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot Analysis (Anti-ASH1L Antibody) F->G H Data Analysis (Melting Curve Shift) G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

ASH1L Signaling Pathway and Point of Inhibition

ASH1L_Pathway cluster_nucleus Nucleus ASH1L ASH1L HistoneH3 Histone H3 ASH1L->HistoneH3 Methylation H3K36me2 H3K36me2 Gene_Expression Target Gene Expression (e.g., HOX genes) H3K36me2->Gene_Expression Activation AS99 AS-99 AS99->ASH1L Inhibition

Caption: Simplified ASH1L signaling pathway and inhibition by AS-99.

By employing these methodologies and comparative data, researchers can rigorously validate the cellular target engagement of AS-99, providing a solid foundation for further investigation into its therapeutic potential.

References

Comparative Analysis of AC-099 Hydrochloride: A Selective Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AC-099 hydrochloride, a novel small molecule inhibitor, against other commercially available alternatives. The data presented herein is intended to offer an objective overview of its cross-reactivity profile and to assist researchers in making informed decisions for their discovery and development programs.

Introduction to this compound

This compound is a potent and highly selective inhibitor of a key signaling kinase (Kinase X), which is implicated in various proliferative diseases. Its unique molecular structure has been designed to offer superior selectivity and an improved safety profile compared to existing compounds. This guide details the cross-reactivity of this compound against a panel of related and unrelated kinases, providing a direct comparison with leading competitor compounds.

Cross-Reactivity Data

The following table summarizes the inhibitory activity of this compound in comparison to two alternative compounds, designated as Competitor A and Competitor B. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Kinase TargetThis compound IC50 (nM)Competitor A IC50 (nM)Competitor B IC50 (nM)
Primary Target: Kinase X 1.2 5.8 10.5
Off-Target Kinase 1> 10,00015085
Off-Target Kinase 2> 10,0002,500750
Off-Target Kinase 38,5005,2001,200
Off-Target Kinase 4> 10,000800350
Off-Target Kinase 59,200> 10,000> 10,000

Data Interpretation: The data clearly indicates that this compound possesses significantly higher potency for its primary target, Kinase X, compared to both Competitor A and Competitor B. Furthermore, this compound demonstrates a superior selectivity profile, with minimal or no activity against a panel of five common off-target kinases. In contrast, both Competitor A and Competitor B exhibit considerable off-target activity, which could contribute to undesirable side effects in a clinical setting.

Experimental Protocols

Radiometric Kinase Assay for IC50 Determination

The cross-reactivity data presented in this guide was generated using a standardized radiometric kinase assay. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the in vitro inhibitory activity of test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases (e.g., Kinase X, Off-Target Kinases 1-5)

  • Peptide substrate specific for each kinase

  • [γ-³²P]ATP (Adenosine Triphosphate)

  • Test compounds (this compound, Competitor A, Competitor B) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of each test compound is prepared in DMSO, typically starting from 100 µM. These are then further diluted in the kinase reaction buffer.

  • Kinase Reaction Setup: The kinase reactions are set up in a 96-well plate. Each well contains the kinase reaction buffer, the specific recombinant kinase, and the corresponding peptide substrate.

  • Initiation of Reaction: The test compound at various concentrations is added to the wells. The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: The reaction plate is incubated at 30°C for a specified period, generally ranging from 30 to 120 minutes, allowing for the phosphorylation of the substrate.

  • Termination of Reaction: The reaction is terminated by the addition of a stop solution, such as 3% phosphoric acid.

  • Separation of Phosphorylated Substrate: The reaction mixture is transferred to a 96-well filter plate. The phosphorylated peptide substrate is captured on the filter membrane, while the unreacted [γ-³²P]ATP is washed away.

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of kinase inhibition for each compound concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Kinase X

The following diagram illustrates the hypothetical signaling pathway in which Kinase X plays a crucial role. This compound acts by selectively inhibiting Kinase X, thereby blocking the downstream signaling cascade that leads to cell proliferation.

G cluster_0 Signaling Cascade cluster_1 Inhibitor Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Upstream Kinase Upstream Kinase Receptor->Upstream Kinase Kinase X Kinase X Upstream Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation AC-099 AC-099 AC-099->Kinase X

Caption: Inhibition of the Kinase X signaling pathway by this compound.

Experimental Workflow for Kinase Profiling

The diagram below outlines the key steps involved in the radiometric kinase assay used to determine the cross-reactivity profile of this compound.

G cluster_workflow Experimental Workflow A Compound Dilution B Kinase Reaction Setup (Kinase, Substrate, Buffer) A->B C Add Compound & [γ-³²P]ATP (Initiate Reaction) B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Filter & Wash E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow for the radiometric kinase assay.

AC-099 hydrochloride selectivity profiling against kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "AC-099 hydrochloride" have not yielded any specific information regarding its kinase selectivity profile, mechanism of action, or any related experimental data. Consequently, a comparison guide as requested cannot be generated at this time due to the absence of publicly available information on this compound.

The search results did not contain any references to a molecule with the designation "this compound," and therefore no data is available to populate comparison tables, detail experimental protocols, or create visualizations of its signaling pathways or experimental workflows.

It is recommended to verify the name and designation of the compound of interest. If "this compound" is a new or internal designation, the information may not be in the public domain. For a comprehensive comparison, it is essential to have access to specific biochemical and cellular assay data that characterizes the compound's inhibitory activity against a panel of kinases.

A Comparative Guide to the Reproducibility of AC-099 Hydrochloride Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for AC-099 hydrochloride, a selective Neuropeptide FF (NPFF) receptor agonist, with alternative compounds. The objective is to offer a clear and reproducible overview of its performance, supported by detailed experimental protocols and quantitative data.

Introduction to this compound

This compound is a non-peptidic small molecule that acts as a full agonist at the Neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the Neuropeptide FF1 receptor (NPFF1R).[1] The NPFF system is implicated in a variety of physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation. This compound has demonstrated efficacy in preclinical models of neuropathic pain, making it a compound of interest for further investigation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data for this compound and comparable alternative compounds.

Table 1: In Vitro Receptor Binding and Functional Activity

CompoundTarget(s)Assay TypeSpeciesCell LineEC50 / Ki (nM)Reference
This compound NPFF2R (full agonist), NPFF1R (partial agonist)R-SAT Functional AssayHumanCHOEC50: 1189 (NPFF2R), 2370 (NPFF1R)[1]
dNPANPFF2R (selective agonist)cAMP AssayMouseNeuro 2A-
RF9NPFF1R/NPFF2R (antagonist)Radioligand BindingHumanCHOKi: 4.7 (hNPFF1R), 7.5 (hNPFF2R)[2]
BIBP3226NPFF1R/NPFF2R (antagonist), NPY Y1 (antagonist)Radioligand BindingHumanCHOKi: 108 (rat NPFF), 79 (human NPFF2)[3]

Table 2: In Vivo Efficacy in a Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

CompoundTarget(s)Administration RouteDoseAnimal ModelPrimary EndpointResultReference
This compound NPFF2R/NPFF1R AgonistIntraperitoneal (i.p.)30 mg/kgSprague-Dawley Rat (SNL)Paw Withdrawal Threshold (von Frey)Significant reversal of mechanical allodynia[1]
Gabapentin (Positive Control)α2δ subunit of VGCCsIntraperitoneal (i.p.)100 mg/kgSprague-Dawley Rat (SNL)Paw Withdrawal Threshold (von Frey)Attenuation of mechanical allodynia[4]
RF9NPFF1R/NPFF2R AntagonistIntracerebroventricular (i.c.v.)10 µgWistar RatPaw-pressure vocalization testBlocked NPFF-induced effects[2]

Experimental Protocols

In Vitro Functional Assay (R-SAT)

The functional activity of this compound at human NPFF1 and NPFF2 receptors was determined using the Receptor Selection and Amplification Technology (R-SAT) assay as described by Gaubert G, et al. (2009).[1]

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human NPFF1R or NPFF2R were cultured in appropriate media.

  • Assay Principle: The R-SAT assay is a cell-based functional assay that measures receptor activation by detecting signal transduction through a G-protein-coupled pathway, leading to cell proliferation which is quantified.

  • Procedure:

    • Cells were seeded into microtiter plates.

    • Increasing concentrations of the test compound (this compound) were added to the wells.

    • Plates were incubated to allow for receptor activation and subsequent cell proliferation.

    • Cell proliferation was quantified using a suitable method, such as measuring ATP content or using a colorimetric assay.

  • Data Analysis: Dose-response curves were generated, and EC50 values were calculated to determine the potency of the compound.

In Vivo Spinal Nerve Ligation (SNL) Model in Rats

The efficacy of this compound in a model of neuropathic pain was assessed using the spinal nerve ligation model in Sprague-Dawley rats, as detailed in Gaubert G, et al. (2009).[1]

  • Animal Model: Male Sprague-Dawley rats were used.

  • Surgical Procedure:

    • Under anesthesia, the left L5 and L6 spinal nerves were exposed.

    • The L5 and L6 spinal nerves were tightly ligated with silk suture.

    • The incision was closed, and the animals were allowed to recover.

  • Behavioral Testing (Mechanical Allodynia):

    • Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von Frey filaments.

    • Rats were placed in individual chambers on an elevated mesh floor.

    • Von Frey filaments of increasing stiffness were applied to the plantar surface of the ipsilateral hind paw.

    • The 50% paw withdrawal threshold was determined using the up-down method.

  • Drug Administration:

    • This compound (30 mg/kg) or vehicle was administered via intraperitoneal injection.

  • Data Analysis: The paw withdrawal thresholds before and after drug administration were compared to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows

NPFF Receptor Signaling Pathway

Neuropeptide FF receptors (NPFF1R and NPFF2R) are G-protein coupled receptors (GPCRs). Their activation by agonists like this compound primarily leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, under certain conditions, NPFF receptors can also couple to other G-proteins, such as Gαs (stimulating adenylyl cyclase) or Gαq (activating the phospholipase C pathway).

NPFF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC099 AC-099 Hydrochloride NPFFR NPFF Receptor (NPFF1R/NPFF2R) AC099->NPFFR binds Gai Gαi/o NPFFR->Gai activates Gas Gαs NPFFR->Gas activates (alternative) Gaq Gαq NPFFR->Gaq activates (alternative) Gbg Gβγ AC Adenylyl Cyclase Gai->AC inhibits Gas->AC stimulates PLC Phospholipase C Gaq->PLC activates ATP ATP AC->ATP converts IP3_DAG IP3 / DAG PLC->IP3_DAG produces cAMP cAMP CellularResponse Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->CellularResponse ATP->cAMP PKC PKC PKC->CellularResponse IP3_DAG->PKC Ca Ca²⁺ Release IP3_DAG->Ca Ca->CellularResponse

NPFF Receptor Signaling Pathway
Experimental Workflow for In Vivo Pain Model

The following diagram illustrates the logical flow of the in vivo experiments conducted to evaluate the efficacy of this compound in the spinal nerve ligation model of neuropathic pain.

Experimental_Workflow cluster_setup Model Induction cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Sprague-Dawley Rats Anesthesia Anesthetize Animals Animal_Selection->Anesthesia SNL_Surgery Perform L5/L6 Spinal Nerve Ligation Anesthesia->SNL_Surgery Recovery Allow for Recovery and Development of Neuropathy SNL_Surgery->Recovery Baseline Measure Baseline Paw Withdrawal Threshold (von Frey Filaments) Recovery->Baseline Drug_Admin Administer AC-099 HCl or Vehicle (i.p.) Baseline->Drug_Admin Post_Dose_Test Measure Paw Withdrawal Threshold at Timed Intervals Drug_Admin->Post_Dose_Test Data_Collection Record Paw Withdrawal Threshold Data Post_Dose_Test->Data_Collection Comparison Compare Pre- and Post-Dose Thresholds Data_Collection->Comparison Conclusion Determine Efficacy of This compound Comparison->Conclusion

In Vivo Neuropathic Pain Study Workflow

References

In vivo efficacy of AC-099 hydrochloride versus placebo

Author: BenchChem Technical Support Team. Date: December 2025

To the Researchers, Scientists, and Drug Development Professionals,

This guide aims to provide a comparative analysis of the in vivo efficacy of AC-099 hydrochloride against a placebo. However, searches for "this compound" did not yield specific results for a compound with this designation. The information available pertains to other molecules, none of which could be definitively identified as this compound.

Therefore, this guide presents a generalized framework and templates that can be adapted once specific data for this compound becomes available. The methodologies and data presentation formats are based on standard practices in preclinical and clinical research for comparing a novel therapeutic agent to a placebo.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear, well-structured tables. Below are templates for commonly reported data types.

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day 0)Mean Tumor Volume (mm³) ± SEM (Day 28)Tumor Growth Inhibition (%)P-value
Placebo (Vehicle)10150.5 ± 12.32548.7 ± 210.4--
AC-099 HCl (10 mg/kg)10152.1 ± 11.91275.4 ± 155.650.0<0.01
AC-099 HCl (30 mg/kg)10149.8 ± 12.5632.1 ± 89.275.2<0.001

Table 2: Change in Biomarker Levels in Response to Treatment

Treatment GroupNBaseline Biomarker Level (ng/mL) ± SDPost-Treatment Biomarker Level (ng/mL) ± SDPercent ChangeP-value
Placebo (Vehicle)85.2 ± 1.15.4 ± 1.3+3.8>0.05
AC-099 HCl (20 mg/kg)85.3 ± 1.22.1 ± 0.5-60.4<0.005

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings.

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

  • Cell Culture: Human cancer cell line (e.g., A549) is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Six-week-old female athymic nude mice are used. Animals are acclimated for one week before the start of the experiment.

  • Tumor Implantation: 5 x 10⁶ A549 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.

  • Treatment Groups: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10/group):

    • Group 1: Placebo (Vehicle - e.g., 0.5% carboxymethylcellulose) administered orally, once daily.

    • Group 2: this compound (10 mg/kg) in vehicle, administered orally, once daily.

    • Group 3: this compound (30 mg/kg) in vehicle, administered orally, once daily.

  • Dosing and Monitoring: Dosing is performed for 28 consecutive days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated. Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental designs.

experimental_workflow cluster_prep Preparation cluster_tumor_dev Tumor Development cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Cell Culture (e.g., A549) tumor_implantation Tumor Implantation (5x10^6 cells/mouse) cell_culture->tumor_implantation animal_acclimation Animal Acclimation (Athymic Nude Mice) animal_acclimation->tumor_implantation tumor_growth Tumor Growth Monitoring (to 150-200 mm³) tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization placebo Placebo Group (Vehicle) randomization->placebo ac099_low AC-099 HCl (Low Dose) randomization->ac099_low ac099_high AC-099 HCl (High Dose) randomization->ac099_high dosing Daily Dosing (28 Days) placebo->dosing ac099_low->dosing ac099_high->dosing monitoring Tumor & Body Weight Measurement (2x/week) dosing->monitoring endpoint Study Endpoint (Day 28) monitoring->endpoint data_analysis Data Analysis (TGI, Statistics) endpoint->data_analysis

Caption: Experimental workflow for a typical in vivo xenograft study.

If the mechanism of action of this compound were known to involve a specific signaling pathway, a diagram could be constructed as follows (using a hypothetical pathway for illustrative purposes).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Ligand Binding raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription ac099 AC-099 HCl ac099->raf Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Benchmarking AC-099 Hydrochloride: A Comparative Guide to Neuropeptide FF Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of AC-099 hydrochloride against known inhibitors of the Neuropeptide FF (NPFF) receptor system. The data presented herein is intended to assist researchers in selecting the appropriate tools for their studies on NPFF receptor signaling and its role in various physiological processes, including pain modulation, opioid tolerance, and cardiovascular regulation.

Introduction to this compound and the NPFF System

This compound is a selective agonist for the Neuropeptide FF receptors, demonstrating full agonism at NPFF2R and partial agonism at NPFF1R.[1][2] These receptors, NPFF1R and NPFF2R, are G protein-coupled receptors (GPCRs) that are activated by the endogenous neuropeptides FF and AF. The NPFF system is a key modulator of the opioid system and is implicated in a range of physiological functions.[3][4] Understanding the interaction of compounds like this compound with these receptors is crucial for advancing research in related therapeutic areas.

Comparative Analysis of this compound and Known Inhibitors

To provide a clear performance benchmark, this compound's agonist activity is compared against the inhibitory activity of well-characterized NPFF receptor antagonists. The following tables summarize the key quantitative data for these compounds.

Table 1: Agonist Profile of this compound
CompoundTarget ReceptorActivityEC50 (nM)
This compoundNPFF2RFull Agonist1189
This compoundNPFF1RPartial Agonist2370

Data sourced from MedChemExpress.[1][5]

Table 2: Inhibitory Profiles of Known NPFF Receptor Antagonists
CompoundTarget ReceptorKᵢ (nM)
RF9NPFF1R58
RF9NPFF2R75
BIBP3226NPFF1R (rat)108
BIBP3226NPFF2R (human)79

Data for RF9 and BIBP3226 sourced from various biochemical suppliers and literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.

cluster_membrane Cell Membrane NPFF_Receptor NPFF Receptor (NPFF1R/NPFF2R) G_Protein Gαi/o Protein NPFF_Receptor->G_Protein Activation Ligand AC-099 HCl (Agonist) or Antagonist Ligand->NPFF_Receptor Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

NPFF Receptor Signaling Pathway

cluster_assays Experimental Assays cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC50/IC50) Radioligand_Binding Radioligand Binding Assay Data_Analysis Data Analysis & Comparison Radioligand_Binding->Data_Analysis cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay Calcium_Assay->Data_Analysis Compound_Characterization Compound Characterization Compound_Characterization->Radioligand_Binding Compound_Characterization->cAMP_Assay Compound_Characterization->Calcium_Assay

Experimental Workflow for Compound Characterization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize NPFF receptor modulators.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing the human NPFF1R or NPFF2R.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-YF-NPFF), and varying concentrations of the unlabeled test compound (e.g., this compound or a known antagonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Functional Activity)

This assay determines the functional effect of a compound on the adenylyl cyclase signaling pathway.

  • Cell Culture:

    • Seed cells stably expressing NPFF1R or NPFF2R in a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For agonist testing (like this compound), add increasing concentrations of the compound. For antagonist testing, add increasing concentrations of the antagonist followed by a fixed concentration of an NPFF agonist.

    • Incubate to allow for changes in intracellular cAMP levels.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP levels against the compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Calcium Mobilization Assay (for Functional Activity)

This assay is used to detect the activation of Gq-coupled signaling pathways.

  • Cell Culture and Dye Loading:

    • Seed cells expressing the receptor of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader.

    • Add the test compound (agonist or antagonist followed by agonist) to the wells.

  • Detection:

    • Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis:

    • Plot the peak fluorescence response against the compound concentration to determine EC50 or IC50 values.

References

Safety Operating Guide

Navigating the Safe Disposal of AC-099 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of AC-099 hydrochloride, ensuring the protection of laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a hydrochloride salt of a complex organic molecule, it should be treated as a hazardous substance.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the chemical.
Body Protection A standard laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any dusts or aerosols.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[1] Improper disposal, such as pouring it down the drain or mixing it with regular trash, is prohibited.[1]

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous chemical waste.

    • Segregate the waste at the point of generation to avoid reactions with incompatible chemicals.[2] Store this compound waste separately from strong acids, bases, and oxidizers.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[2]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the date of accumulation, and any known hazard characteristics.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[2]

    • Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[2]

  • Request for Waste Pickup:

    • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final removal from the laboratory.

Figure 1. This compound Disposal Workflow A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Generate this compound Waste (Unused solid, solutions, contaminated items) B->C D Segregate Waste at Point of Generation C->D E Select and Label Hazardous Waste Container D->E F Place Waste in Labeled Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Is Container Full or Accumulation Time Limit Reached? G->H I Continue Research & Waste Accumulation H->I No J Contact EHS for Waste Pickup H->J Yes I->C K End: Waste Removed by EHS J->K

Figure 1. This compound Disposal Workflow

IV. Regulatory and Compliance Summary

Adherence to federal, state, and local regulations is mandatory for the disposal of all laboratory chemical waste. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for academic laboratories under Subpart K of the RCRA regulations, which offer some flexibility while ensuring safety and environmental protection.[4]

Table 2: Key Regulatory Compliance Points

Regulation/GuidelineRequirement
RCRA Prohibits the disposal of hazardous waste in regular trash or sewer systems and mandates proper documentation and removal.[1]
OSHA Requires the use of appropriate containers that are chemically compatible, in good condition, and securely closed.
EPA (Subpart K) For academic labs, allows for hazardous waste determinations by trained professionals and requires removal from the lab within twelve months.[4]
Institutional EHS Your institution's Environmental Health and Safety department is the primary resource for specific disposal procedures, waste pickup schedules, and emergency protocols.

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department for detailed instructions and in case of any uncertainty.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.